N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride
Descripción
Contemporary Perspectives on Ranolazine (B828) dihydrochloride's Role in Cardiovascular Pharmacology
Contemporary research views Ranolazine dihydrochloride (B599025) as a multifaceted agent with a well-defined primary mechanism and expanding therapeutic potential. Initially recognized for its role in managing chronic stable angina, its utility is now being explored in a broader range of cardiovascular diseases. nih.govahajournals.orgnih.gov
The principal mechanism of Ranolazine is the selective inhibition of the late phase of the inward sodium current (late INa) in cardiac myocytes. cvpharmacology.comecrjournal.commdpi.com During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently drives the sodium-calcium exchanger to operate in reverse mode, causing an influx of calcium and resulting in intracellular calcium overload. ahajournals.orgecrjournal.comnih.gov This pathological calcium accumulation is a critical factor in the mechanical and electrical dysfunction of the ischemic heart, contributing to increased diastolic wall tension, impaired relaxation, and a predisposition to arrhythmias. ahajournals.orgcvpharmacology.comecrjournal.com By inhibiting the late INa, ranolazine mitigates this sodium and subsequent calcium overload, thereby improving diastolic function and reducing myocardial oxygen consumption without depressing contractility. nih.govnih.govoaepublish.com
Beyond its established anti-anginal effects, research has illuminated ranolazine's potential as an antiarrhythmic agent. Its ability to stabilize the myocardial cell membrane through late INa inhibition is considered central to this effect. nih.gov Extensive investigation has focused on its role in atrial fibrillation (AF), where it may help prolong the atrial refractory period and suppress the triggers of arrhythmia. ahajournals.orgnih.gov Studies have evaluated its use as an adjunct to cardioversion and in the management of postoperative AF. nih.govahajournals.orgresearchgate.net
Furthermore, the fundamental mechanism of reducing calcium overload suggests a potential role in heart failure, particularly diastolic dysfunction where impaired relaxation is a key feature. nih.govecrjournal.com Research is also ongoing in areas such as coronary microvascular dysfunction, where ranolazine may improve coronary blood flow by reducing diastolic tension. ahajournals.orgmdpi.comoaepublish.com A secondary mechanism, the partial inhibition of fatty acid oxidation (FAO), was initially proposed as its main anti-ischemic action, but further studies have shown this is less significant at therapeutic concentrations compared to its potent effects on the late sodium current. ahajournals.orgnih.gov
Evolution of Research on Selective Ion Channel Modulation
The study of selective ion channel modulation represents a significant evolution in pharmacology, moving from broad-spectrum agents to highly targeted therapies. Ion channels, as fundamental components of cellular excitability, have long been therapeutic targets. However, early channel blockers often lacked specificity, leading to a wide range of effects and potential off-target activities.
The evolution of eukaryotic ion channels over billions of years, such as the conversion of calcium-selective channels to sodium-selective channels through specific amino acid mutations in the channel pore, provides a natural blueprint for the principle of selectivity. acs.orgbiologists.com For instance, the high conservation of the Asp-Glu-Lys-Ala (DEKA) residues in the selectivity filter of voltage-gated sodium channels is crucial for their function. biologists.com
Pharmacological research has mirrored this natural evolution. The development of compounds like Ranolazine dihydrochloride exemplifies the modern focus on modulating specific aspects of channel function. Instead of blocking the entire sodium current, which is essential for the normal cardiac action potential upstroke, ranolazine selectively inhibits the late component of the sodium current (late INa) that is pathologically enhanced during ischemia. cvpharmacology.comecrjournal.com This selectivity allows for a targeted therapeutic effect—reducing ischemia-induced calcium overload—while preserving the peak sodium current necessary for normal cardiac conduction. nih.gov
This targeted approach is a hallmark of contemporary drug discovery. numberanalytics.com Research now focuses on developing subtype-selective modulators to improve efficacy and minimize unwanted effects. numberanalytics.com Ranolazine's profile, which includes potent inhibition of late INa and weaker inhibition of other channels like the rapid delayed-rectifier potassium current (IKr), showcases this principle. medchemexpress.comnih.govnih.gov The ongoing investigation into how ranolazine interacts with other channels, such as the nearly atrial-specific TASK-1 potassium channel, further refines our understanding of its atrial-selective antiarrhythmic effects and represents the frontier of selective ion channel modulation research. nih.govfrontiersin.org
Methodological Approaches in Ranolazine dihydrochloride Investigations
The elucidation of ranolazine dihydrochloride's pharmacological profile has been facilitated by a range of sophisticated methodological approaches, from molecular and cellular studies to integrated in vivo models and advanced analytical techniques.
Electrophysiological Studies: The cornerstone of ranolazine research has been the use of electrophysiological techniques to directly measure its effects on ion channel function. ahajournals.org The whole-cell patch-clamp method has been extensively used on isolated canine and human cardiac myocytes to quantify the inhibitory effects of ranolazine on various ion currents. nih.govahajournals.org These studies have precisely determined the concentration-dependent inhibition (IC50 values) for currents including the late INa, IKr, late ICa, and others. medchemexpress.comnih.govahajournals.org Furthermore, studies using heterologous expression systems, such as Xenopus oocytes or mammalian cell lines (e.g., CHO cells), have allowed researchers to investigate ranolazine's interaction with specific, isolated human ion channels like HERG (which encodes IKr) and TASK-1. frontiersin.orgnih.gov More integrated preparations, like arterially perfused canine left ventricular wedges, enable the simultaneous recording of transmembrane action potentials from different myocardial layers and a pseudo-ECG, providing critical insights into how channel-specific effects translate to tissue-level changes in repolarization and arrhythmia susceptibility. nih.govahajournals.org
In Vivo Animal Models: To understand the physiological and pathophysiological consequences of ranolazine's ion channel modulation, various animal models have been employed. Rat models of coronary artery occlusion and reperfusion have been used to demonstrate ranolazine's cardioprotective effects, showing a reduction in infarct size and the release of cardiac biomarkers like troponin T. medchemexpress.com Anesthetized rabbit models have been instrumental in assessing the compound's antitorsadogenic and antiarrhythmic properties. For investigating atrial fibrillation, horse models have been utilized to study the effects on acutely induced arrhythmias. These in vivo studies are crucial for confirming that the mechanisms observed at the cellular level translate into meaningful therapeutic effects in a complex biological system.
Analytical Chemistry Methods: A suite of analytical chemistry techniques is essential for the quantification of ranolazine in various matrices and for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely reported for the estimation of ranolazine in bulk drug and pharmaceutical formulations. hjhs.co.indibru.ac.in For quantifying the drug in biological samples like human plasma, which is critical for pharmacokinetic studies, highly sensitive and specific methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the gold standard. hjhs.co.inimpactfactor.org Other methods like Headspace Gas Chromatography have been used to determine residual solvents in the final drug product, ensuring its purity and safety. hjhs.co.in
Research Findings on Ranolazine Dihydrochloride
Table 1: Inhibitory Effects of Ranolazine on Various Cardiac Ion Channels This table summarizes the concentration-dependent inhibitory effects of ranolazine on key cardiac ion channels as determined by electrophysiological studies.
| Target Ion Current | IC₅₀ (μM) | Cell/System Used | Key Finding | Reference(s) |
|---|---|---|---|---|
| Late Inward Sodium Current (late INa) | 5.9 - 6 | Canine Ventricular Myocytes | Potent and selective inhibition, the primary anti-ischemic mechanism. | medchemexpress.comnih.govbiocompare.com |
| Rapid Delayed-Rectifier K+ Current (IKr/HERG) | 11.5 - 12 | Canine Myocytes / Xenopus Oocytes | Moderate inhibition, contributes to QT interval prolongation. | medchemexpress.comnih.govahajournals.orgbiocompare.com |
| TASK-1 K+ Channel | 30.6 | Mammalian CHO Cells | Inhibition may contribute to atrial-selective antiarrhythmic effects. | nih.govfrontiersin.org |
| Late Inward Calcium Current (late ICa) | 50 | Canine Ventricular Myocytes | Weaker inhibition compared to late INa. | nih.govahajournals.org |
| Na+/Ca2+ Exchange Current (INa/Ca) | 91 | Canine Ventricular Myocytes | Weak inhibition. | nih.govahajournals.org |
Table 2: Methodological Approaches in Ranolazine Dihydrochloride Investigation This table outlines the key experimental and analytical methods used to study the pharmacology of ranolazine.
| Methodology | Application | Key Findings | Reference(s) |
|---|---|---|---|
| Whole-Cell Patch Clamp | Quantifying effects on specific ion currents in isolated cardiomyocytes. | Determined IC₅₀ values for late INa, IKr, and other channels, confirming late INa as the primary target. | nih.govahajournals.orgahajournals.org |
| Perfused Ventricular Wedge | Assessing integrated electrophysiological effects on cardiac tissue. | Showed ranolazine prolongs APD but reduces transmural dispersion of repolarization, suggesting low proarrhythmic risk. | nih.govahajournals.org |
| Rat Coronary Occlusion Model | Evaluating cardioprotective effects during ischemia-reperfusion. | Demonstrated significant reduction in myocardial infarct size. | medchemexpress.com |
| LC-MS/MS | Quantifying ranolazine concentrations in human plasma for pharmacokinetic studies. | Enabled development of a sensitive and robust method for clinical and research applications. | hjhs.co.inimpactfactor.org |
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
95635-56-6 |
|---|---|
Fórmula molecular |
C24H34ClN3O4 |
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |
Clave InChI |
HIWSKCRHAOKBSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |
Apariencia |
Powder |
Solubilidad |
>75.1 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |
Origen del producto |
United States |
Molecular and Cellular Mechanisms of Action of Ranolazine Dihydrochloride
Late Inward Sodium Current (I_Na) Inhibition
The principal mechanism of action of ranolazine (B828) dihydrochloride (B599025) is the inhibition of the late inward sodium current (late I_Na). ahajournals.orgecrjournal.comcvpharmacology.comwikipedia.org Under normal physiological conditions, voltage-gated sodium channels open briefly during the initial phase of the cardiac action potential (Phase 0) to allow a rapid influx of sodium, which then quickly inactivate. dovepress.com However, in pathological states like ischemia, a fraction of these channels fails to inactivate completely or re-opens, leading to a persistent or "late" inward sodium current. dovepress.comnih.gov This sustained current contributes to an elevation in the intracellular sodium concentration ([Na+]i). nih.govoup.com Ranolazine selectively targets and inhibits this late I_Na, thereby mitigating the downstream pathological consequences of sodium overload without significantly affecting the peak sodium current required for normal cardiac conduction. nih.govecrjournal.comnih.gov
Ranolazine's inhibition of sodium channels is characterized by its marked selectivity for the late component of the current over the peak component. nih.gov This inhibition is concentration-, voltage-, and frequency-dependent. ecrjournal.comnih.govoup.com Studies on isolated ventricular myocytes from dogs with chronic heart failure demonstrated that ranolazine inhibited peak I_Na with a half-maximal inhibitory concentration (IC50) of 244 μmol/L, whereas it inhibited late I_Na with an IC50 of 6.5 μmol/L, highlighting its greater potency for the late current. nih.gov The potency for inhibiting late I_Na generally ranges from 5 to 21 μmol/L, depending on the specific experimental conditions and the sodium channel isoform involved. nih.gov
The compound's effects are not limited to the cardiac sodium channel isoform NaV1.5. ahajournals.orgahajournals.orgfrontiersin.org Research has shown that ranolazine also modulates other isoforms, including the neuronal channels NaV1.2, NaV1.7, and the skeletal muscle channel NaV1.4. frontiersin.orgnih.gov For the brain sodium channel NaV1.2, ranolazine accelerates the onset and slows the recovery of both fast and slow inactivation. nih.gov
Table 1: Inhibitory Potency of Ranolazine on Peak vs. Late Sodium Currents (I_Na)
| Channel Component | Species/Model | IC50 (μmol/L) |
|---|---|---|
| Late I_Na | Canine Ventricular Myocytes | 6.5 nih.gov |
| Peak I_Na | Canine Ventricular Myocytes | 244 nih.gov |
The homeostasis of intracellular sodium is a delicate balance between influx and efflux pathways. nih.gov Pathological conditions like ischemia disrupt this balance, leading to an increase in [Na+]i, partly due to the enhanced late I_Na. dovepress.comnih.govoup.com By specifically inhibiting the late I_Na, ranolazine helps to prevent this pathological rise in intracellular sodium concentration. nih.govnih.gov This action is crucial because elevated [Na+]i is a key trigger for subsequent ionic disturbances, particularly calcium overload. nih.govsci-hub.se Ranolazine's targeted inhibition helps maintain more normal intracellular sodium levels, thereby preventing the cascade of events that lead to cellular dysfunction in ischemic conditions. oup.com
The sodium-calcium exchanger (NCX) is a sarcolemmal protein that plays a critical role in calcium homeostasis by exchanging three sodium ions for one calcium ion. ecrjournal.com Its direction of transport depends on the transmembrane gradients of both ions and the membrane potential. ecrjournal.comnih.gov An increase in intracellular sodium, as seen during ischemia, favors the "reverse mode" of the NCX, where it expels sodium from the cell in exchange for bringing calcium into the cell. ecrjournal.comnih.govoup.com
By preventing the accumulation of intracellular sodium, ranolazine's inhibition of the late I_Na indirectly attenuates this reverse mode activity of the NCX. ecrjournal.comnih.gov This prevents the influx of calcium that is coupled to the pathological sodium overload. sci-hub.se Some studies also suggest that ranolazine may exert a direct inhibitory effect on the reverse mode of the NCX, further contributing to its cardioprotective effects. tandfonline.comnih.govresearchgate.net One study reported that ranolazine is a potent and selective inhibitor of the inactivating reverse-mode NCX1.1 currents with an IC50 of 40.8 ± 3.9 nM, while having no effect on the forward-mode currents. researchgate.net
A primary consequence of the increased late I_Na and subsequent NCX reverse mode activity is the pathological accumulation of intracellular calcium ([Ca2+]i). ahajournals.orgcvpharmacology.comnih.gov This calcium overload is a central factor in ischemic myocardial injury, leading to diastolic dysfunction, electrical instability, and reduced contractile efficiency. nih.govdovepress.comnih.gov
Ranolazine mitigates this pathological calcium accumulation by addressing its root cause: the late sodium current. nih.govnih.govsci-hub.se By limiting sodium influx, ranolazine reduces the driving force for reverse-mode NCX-mediated calcium entry. nih.govoup.com Experimental studies have validated this mechanism. For instance, in the presence of agents like the sea anemone toxin ATX-II, which enhances the late I_Na and mimics ischemic conditions, ranolazine has been shown to significantly prevent or reverse the resulting increases in both diastolic and systolic [Ca2+]i. ecrjournal.comoup.com This restoration of more normal calcium handling is believed to underlie the compound's ability to improve myocardial function during ischemia. oup.comsci-hub.se
Potassium Ion Channel Current Modulation
In addition to its primary effects on sodium channels, ranolazine also modulates potassium ion channel currents at therapeutic concentrations. ahajournals.orgdrugbank.com This activity primarily involves the inhibition of the rapid component of the delayed rectifier potassium current (I_Kr). cvpharmacology.comwikipedia.orgtandfonline.com
Ranolazine is an inhibitor of the delayed rectifier potassium current, I_Kr, which is encoded by the human ether-a-go-go-related gene (hERG). ahajournals.orgcvpharmacology.comwikipedia.org This current is critical for the repolarization phase (Phase 3) of the cardiac action potential. drugbank.com Inhibition of I_Kr by ranolazine leads to a prolongation of the action potential duration, which is reflected as a modest prolongation of the QT interval on an electrocardiogram. ahajournals.orgdrugbank.comcvpharmacology.com
Table 2: Inhibitory Potency of Ranolazine on I_Kr / hERG Channels
| Channel/Current | Experimental System | IC50 (μM) |
|---|---|---|
| I_hERG | Cell Line (Conventional Voltage Clamp) | 8.03 nih.govnih.gov |
| I_hERG | Mammalian Cells (CHO) | 30.6 frontiersin.org |
Balance of Sodium and Potassium Current Inhibition on Action Potential Duration
Ranolazine's effect on the cardiac action potential duration (APD) is a result of its dual influence on distinct ion channels. At therapeutic concentrations, ranolazine inhibits both the late phase of the inward sodium current (late INa) and the rapid component of the delayed rectifier potassium current (IKr). ahajournals.orgmdpi.com The IC50 values, representing the concentration at which 50% of the current is inhibited, have been reported as approximately 6 µM for late INa and 12 µM for IKr. medchemexpress.commdpi.com
The inhibition of the outward IKr current tends to prolong the APD and, consequently, the QT interval on an electrocardiogram. oup.com Conversely, the inhibition of the inward late INa current contributes to a shortening of the APD. mdpi.com The ultimate effect of ranolazine on the action potential duration is a delicate balance between these opposing actions. ahajournals.orgthepharmajournal.com This balanced inhibition results in only a modest net prolongation of the APD and the QTc interval, typically in the range of 2 to 6 milliseconds, an effect that is not dependent on heart rate. ahajournals.orgoup.com This dual-channel activity is crucial, as the inhibition of the late INa counteracts the pro-arrhythmic potential that could arise from solely blocking the IKr current. oup.comecrjournal.com
| Ion Current | Effect of Inhibition on APD | Reported IC50 |
|---|---|---|
| Late Inward Sodium Current (late INa) | Shortening | ~6 µM |
| Delayed Rectifier Potassium Current (IKr) | Lengthening | ~12 µM |
L-Type Calcium Channel Interactions
Ranolazine exhibits weak activity on L-type calcium channels. drugbank.commdpi.com Research on guinea-pig single ventricular myocytes has shown that ranolazine has a minimal direct effect on the basal L-type calcium current (ICa,L). nih.govnih.gov In one study, a concentration of 100 µM of ranolazine resulted in only an 11.3% inhibition of the basal current. nih.govnih.gov
However, the inhibitory effect of ranolazine on ICa,L becomes significantly more pronounced when the current is facilitated by β-adrenoceptor stimulation. nih.gov For instance, when the calcium current was increased by the β-adrenergic agonist isoprenaline, a 10 µM concentration of ranolazine inhibited this stimulated increase by 47.6%. nih.govnih.gov This suggests that ranolazine's interaction with the L-type calcium channel is not primarily a direct block but may be mediated at the receptor level, possibly interfering with the Gs protein-adenylate cyclase cascade that is activated by β-adrenergic stimulation. nih.govnih.gov
| Condition | Ranolazine Concentration | Percentage Inhibition |
|---|---|---|
| Basal Current | 100 µM | 11.3% |
| Isoprenaline-Stimulated Current | 10 µM | 47.6% |
Metabolic Pathway Modulation
A key aspect of ranolazine's mechanism involves the modulation of myocardial energy metabolism, shifting the heart's substrate utilization in a manner that is beneficial under ischemic conditions. mdpi.comresearchgate.net
Partial Inhibition of Fatty Acid Oxidation Pathways
Ranolazine is recognized as a partial inhibitor of fatty acid oxidation (pFOX). nih.govnih.gov This effect is thought to be mediated through the inhibition of 3-ketoacyl coenzyme A thiolase, a critical enzyme in the β-oxidation pathway of fatty acids. walshmedicalmedia.com By partially blocking this pathway, ranolazine reduces the myocardium's reliance on fatty acids for energy production. nih.govwalshmedicalmedia.com
Activation of Pyruvate (B1213749) Dehydrogenase and Glucose Oxidation Promotion
Concurrently with inhibiting fatty acid oxidation, ranolazine promotes glucose oxidation. ahajournals.org This is achieved through the indirect activation of the pyruvate dehydrogenase (PDH) complex, the rate-limiting enzyme for glucose oxidation. nih.govnih.gov The inhibition of fatty acid β-oxidation leads to a reduction in the intracellular levels of acetyl-CoA. nih.gov Since acetyl-CoA is an inhibitor of the PDH complex, its reduction leads to the disinhibition and subsequent activation of PDH. nih.gov This activation facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting the oxidation of glucose for energy. nih.gov
Bioenergetic Shifts in Ischemic Myocardium
The metabolic shift induced by ranolazine from fatty acid oxidation to glucose oxidation has significant bioenergetic advantages, particularly in the ischemic myocardium. ahajournals.orgnih.gov The oxidation of glucose requires less oxygen to produce a given amount of ATP compared to the oxidation of fatty acids. researchgate.netahajournals.org In an oxygen-limited environment, such as during a myocardial ischemic event, this increased efficiency of ATP production per mole of oxygen consumed helps to preserve myocardial function. nih.govahajournals.org This bioenergetic shift can reduce the metabolic stress on the heart, mitigating the deleterious consequences of ischemia, such as the accumulation of lactate (B86563) and a decrease in intracellular pH. nih.govahajournals.org By improving the energy balance in ischemic cells, ranolazine helps to prevent the ionic dysregulation and calcium overload that contribute to ischemic injury and dysfunction. nih.govjacc.org
Adrenergic Receptor Binding Properties
In addition to its effects on ion channels and metabolism, ranolazine has been shown to interact with adrenergic receptors. ahajournals.orgnih.gov Studies have demonstrated that ranolazine possesses antagonist activity at both α1- and β1-adrenergic receptors. thepharmajournal.comnih.gov
| Receptor Subtype | Tissue Source | Binding Affinity (Ki) |
|---|---|---|
| α1A-Adrenergic | Rat Salivary Gland | 8.2 ± 1.8 µM |
| α1B-Adrenergic | Rat Liver | 19.5 ± 1.4 µM |
| β-Adrenergic | Not Specified | Micromolar Affinity |
Beta-1 Adrenergic Receptor Antagonism
In addition to its effects on alpha-1 adrenergic receptors, ranolazine also exhibits antagonistic properties at beta-1 adrenergic receptors. drugbank.comnih.govahajournals.orgnih.gov This has been demonstrated in animal models and contributes to its cardioprotective effects. nih.govnih.gov The affinity of ranolazine for beta-1 adrenergic receptors has been reported with pKi values of 5.8 and Ki values ranging from 1.4 to 8.6 μM. caymanchem.comresearchgate.net This beta-1 adrenergic antagonism is thought to contribute to the beneficial effects of ranolazine in ischemic heart disease, although it does so without classically producing negative chronotropic or inotropic effects at rest. nih.govahajournals.org
Table 1: Adrenergic Receptor Binding Affinity of Ranolazine
| Receptor | Affinity (Ki or pKi) | Source |
| Alpha-1 Adrenergic Receptor | 8.2 - 19.5 μM (Ki) | caymanchem.com |
| Beta-1 Adrenergic Receptor | 5.8 (pKi) | researchgate.net |
| Beta-1 Adrenergic Receptor | 1.4 - 8.6 μM (Ki) | caymanchem.com |
Modulation of Myofilament Calcium Sensitivity
Ranolazine has been found to directly modulate the sensitivity of myofilaments to calcium, which is a critical factor in cardiac muscle contraction and relaxation. researchgate.netnih.govnih.gov In conditions such as hypertrophic cardiomyopathy and diastolic dysfunction, where myofilament calcium sensitivity is often increased, ranolazine can induce a desensitization of the myofilaments to calcium. researchgate.netnih.govnih.govresearchgate.net This effect is believed to result from a direct interaction with the contractile apparatus. nih.govnih.govresearchgate.net
Research has shown that in detergent-extracted fiber bundles from hearts with diastolic dysfunction, ranolazine treatment ameliorated the increased myofilament response to calcium and improved cross-bridge kinetics. nih.govnih.govresearchgate.net Specifically, it has been observed to decrease the pCa50, indicating a lower sensitivity to calcium. researchgate.net This modulation of myofilament calcium sensitivity contributes to improved myocardial relaxation and is a key mechanism in how ranolazine can alleviate diastolic dysfunction. nih.govnih.gov
Table 2: Effect of Ranolazine on Myofilament Calcium Sensitivity
| Condition | Effect of Ranolazine | Key Finding | Source |
| Hypertrophic Cardiomyopathy Model | Desensitizes myofilaments to Ca2+ | Shifts the force-pCa relationship to the right, lowering pCa50. | researchgate.net |
| Diastolic Dysfunction Model | Ameliorates increased Ca2+ response | Reduces maximum tension and returns myofilament sensitivity to near-normal levels. | nih.govnih.gov |
Influence on Transporter Proteins (e.g., P-glycoprotein)
Ranolazine interacts with several transporter proteins, most notably P-glycoprotein (P-gp), an efflux transporter. Ranolazine is both a substrate and a moderate inhibitor of P-gp. medcentral.comnih.govresearchgate.neteuropa.eu This dual role means that ranolazine's own transport and concentration can be affected by other P-gp inhibitors, and it can, in turn, affect the transport of other drugs that are P-gp substrates. medcentral.comeuropa.eueuropa.eu The inhibition of P-gp by ranolazine may lead to increased plasma concentrations of co-administered P-gp substrates. medcentral.comeuropa.eueuropa.eu
Furthermore, preliminary studies have suggested that ranolazine dihydrochloride can upregulate the expression levels of another transporter protein, Multidrug Resistance Protein 2 (MRP2), also known as ABCC2. scirp.orgscirp.org MRP2 is an ATP-dependent transmembrane protein involved in the efflux of a wide variety of substrates. scirp.orgscirp.org The clinical significance of this modulation of MRP2 by ranolazine is an area of ongoing investigation.
Table 3: Ranolazine's Interaction with Transporter Proteins
| Transporter Protein | Interaction | Consequence | Source |
| P-glycoprotein (P-gp) | Substrate and Moderate Inhibitor | Potential for drug-drug interactions, affecting plasma concentrations of ranolazine and other P-gp substrates. | medcentral.comnih.govresearchgate.neteuropa.eu |
| Multidrug Resistance Protein 2 (MRP2/ABCC2) | Upregulator of expression levels | May influence the disposition of MRP2 substrates. | scirp.orgscirp.org |
Advanced Electrophysiological Investigations of Ranolazine Dihydrochloride
Effects on Cardiac Action Potential Dynamics in Isolated Myocytes
Studies in isolated canine ventricular myocytes have demonstrated that ranolazine (B828) dihydrochloride (B599025) has complex and region-specific effects on the cardiac action potential. ahajournals.orgnih.gov The compound inhibits several ion currents, with varying potencies, which collectively shape its impact on action potential duration (APD) and morphology. nih.govnih.gov Ranolazine blocks the rapid component of the delayed rectifier potassium current (IKr), the late inward sodium current (late INa), the L-type calcium current (ICa), and the sodium-calcium exchange current (INa-Ca), among others. ahajournals.orgahajournals.orgresearchgate.net
The net effect on APD is notably dependent on the myocardial cell type. In epicardial cells, ranolazine produces a concentration-dependent prolongation of the APD. nih.govnih.gov Conversely, in midmyocardial (M) cells, where the late INa is more prominent, ranolazine causes an abbreviation or a biphasic effect on the APD. nih.govnih.govmdpi.com This differential action is significant because it leads to a reduction in the transmural dispersion of repolarization (TDR), which is the difference in APD between the epicardial and M-cell layers. ahajournals.orgnih.govmdpi.com An increase in TDR is a known risk factor for arrhythmia, and its reduction by ranolazine is considered an antiarrhythmic property. researchgate.netmdpi.com At higher concentrations, ranolazine can cause a depression of the action potential plateau, an effect attributed to its inhibition of ICa. nih.gov
Table 1: Inhibitory Concentrations (IC₅₀) of Ranolazine on Various Cardiac Ion Currents This table summarizes the concentration of ranolazine required to inhibit 50% of the maximal current for several key cardiac ion channels as determined in canine ventricular myocytes.
| Ion Current | IC₅₀ (μmol/L) | Primary Function | Source |
|---|---|---|---|
| Late INa | 5.9 | Inward Na+ current during AP plateau | ahajournals.org, nih.gov |
| IKr | 11.5 | Outward K+ current for repolarization | ahajournals.org, nih.gov |
| Late ICa | 50 | Inward Ca2+ current during AP plateau | ahajournals.org, nih.gov |
| INa-Ca | 91 | Na+/Ca2+ exchange | ahajournals.org, nih.gov |
The concept of "repolarization reserve" refers to the redundancy in the heart's repolarization mechanisms, where multiple potassium currents (e.g., IKr, IKs) contribute to ending the action potential. oup.com A reduced repolarization reserve, whether due to genetic factors or other drugs, increases the risk of excessive APD prolongation and arrhythmias when a key repolarizing current is blocked. oup.com
Although ranolazine inhibits IKr, an action typically associated with reduced repolarization reserve and proarrhythmia, it exhibits a favorable safety profile. nih.govnih.gov This is because its IKr-blocking effect is counterbalanced by the simultaneous inhibition of depolarizing (inward) currents, namely the late INa and ICa. nih.govnih.gov This multi-channel blocking profile limits the extent of QT interval prolongation. nih.gov Unlike more selective IKr blockers such as d-sotalol, which can cause a marked, reverse use-dependent increase in APD, ranolazine's effect on repolarization is modest and self-limited. nih.govnih.gov This action prevents a critical reduction in the repolarization reserve, thereby avoiding the induction of early afterdepolarizations (EADs) and polymorphic ventricular tachycardia. nih.govnih.gov
Suppression of Triggered Activity
Early afterdepolarizations are abnormal secondary depolarizations that occur during phase 2 or phase 3 of the cardiac action potential and can trigger lethal arrhythmias like Torsade de Pointes. oup.com Ranolazine has been shown to effectively suppress EADs induced by other agents. ahajournals.orgnih.govresearchgate.net For instance, in canine ventricular wedge preparations, ranolazine (5 to 20 μmol/L) suppressed EADs that were induced by the selective IKr blocker d-sotalol. nih.govahajournals.org
The primary mechanism for this EAD suppression is the potent inhibition of the late INa. ahajournals.orgmdpi.com By blocking this persistent inward sodium current, ranolazine reduces the net depolarizing current during the action potential plateau, which helps to facilitate complete repolarization and prevents the membrane potential from reaching the threshold for the reactivation of L-type Ca2+ channels, a critical step in EAD formation. nih.gov
A novel secondary mechanism for EAD abatement has also been proposed, involving a direct effect on intracellular calcium handling. nih.gov Research suggests that ranolazine can reduce the open probability of cardiac ryanodine (B192298) receptors (RyR2), the channels responsible for calcium release from the sarcoplasmic reticulum. nih.gov By stabilizing RyR2, ranolazine desensitizes the receptor to calcium-dependent activation, thereby inhibiting spontaneous sarcoplasmic reticulum calcium release and subsequent cytosolic calcium oscillations. nih.gov This action reduces the activity of the depolarizing sodium-calcium exchanger, further contributing to the suppression of EADs. nih.gov
Modulation of Specific Cardiac Channelopathies
Long QT Syndrome Type 3 (LQT-3) is a genetic disorder caused by gain-of-function mutations in the SCN5A gene, which encodes the cardiac sodium channel Nav1.5. nih.govfrontiersin.orgsemanticscholar.org These mutations impair the normal inactivation of the channel, leading to a persistent or "late" inward sodium current (INaL) that prolongs the ventricular action potential and the QT interval on the electrocardiogram, predisposing patients to life-threatening arrhythmias. nih.govsemanticscholar.orgnih.gov
Ranolazine has demonstrated significant therapeutic potential for LQT-3 due to its electrophysiological profile. nih.govnih.gov Experimental studies show that ranolazine preferentially blocks the persistent late INaL produced by LQT-3 mutant channels with minimal effect on the peak INa responsible for the normal upstroke of the action potential. nih.govnih.govnih.gov This targeted inhibition addresses the specific molecular defect underlying the channelopathy. nih.gov
In studies using ventricular myocytes from knock-in mice with the ΔKPQ LQT-3 mutation, ranolazine markedly shortened the prolonged APD. nih.gov Furthermore, a clinical study involving LQT-3 patients with the D1790G mutation found that ranolazine significantly shortened the corrected QT interval (QTc). nih.govnih.gov This effect was sustained over long-term follow-up, highlighting its potential as a targeted therapy for this condition. nih.gov
Table 2: Effect of Ranolazine on Corrected QT Interval (QTc) in Patients with LQT-3 (D1790G Mutation) This table presents clinical data showing the mean change in the QTc interval in LQT-3 patients before and after treatment with ranolazine.
| Parameter | Before Ranolazine | After Ranolazine | Mean Decrease | Source |
|---|
Exploration of Local Anesthetic Receptor Site Interactions
Ranolazine dihydrochloride's electrophysiological profile is significantly defined by its interaction with voltage-gated sodium channels (NaV). Structurally, ranolazine bears a resemblance to local anesthetic (LA) agents, which has prompted extensive investigation into its binding at the LA receptor site within the inner pore of the cardiac sodium channel, primarily the NaV1.5 isoform. nih.govnih.gov These investigations confirm that ranolazine modulates sodium channel activity by physically interacting with this well-defined receptor site, a mechanism it shares with classic antiarrhythmic drugs. nih.govnih.gov
The interaction is characterized by a state-dependent blockade, meaning the affinity of ranolazine for the channel varies with the channel's conformational state. Research indicates that ranolazine is an open-state blocker that unbinds from the closed state of the sodium channel with unusual rapidity but becomes trapped when the channel is in the inactivated state. nih.gov This preferential binding to the open and inactivated states over the resting state is a hallmark of its use-dependent action. researchgate.netresearchgate.net The block of peak sodium current (INa) by ranolazine is highly dependent on the membrane potential, with its potency increasing as the cell membrane becomes more depolarized. nih.gov For instance, in HEK-293 cells expressing NaV1.5, the concentration required for 50% inhibition (IC50) of peak INa decreases significantly as the holding potential is depolarized, demonstrating a higher affinity for non-resting channel states. nih.gov
Mutagenesis studies have been pivotal in identifying the specific amino acid residues critical for ranolazine's binding. Two aromatic residues within the S6 segment of domain IV (DIVS6) of the NaV1.5 channel, phenylalanine at position 1760 (F1760) and tyrosine at position 1767 (Y1767), are established as key components of the local anesthetic binding site. researchgate.netjci.orgphysiology.org Substitution of these residues, particularly F1760 with alanine (B10760859) (F1760A), significantly diminishes the blocking effect of ranolazine on both peak and sustained Na+ currents. nih.gov Both the F1760A and Y1767A mutations have been shown to cause a substantial 14- to 24-fold increase in the IC50 value for use-dependent block and open-state block by ranolazine. researchgate.net In contrast, the effect of these mutations on the block of resting and inactivated states is more modest. researchgate.net This provides strong evidence that ranolazine's interaction with the F1760 and Y1767 residues is fundamental to its ability to cause use-dependent and open-state blockade of the channel. researchgate.net
Recent structural studies using cryo-electron microscopy have provided a high-resolution view of this interaction, revealing that ranolazine's lidocaine-like aromatic ring engages in a T-shaped π-π interaction with the F1762 residue (the equivalent of F1760 in the studied construct). nih.gov These studies also suggest a potential atypical interaction site in domain I, which may contribute to ranolazine's distinct mechanism compared to other antiarrhythmic drugs. nih.gov
Interestingly, while the F1760 residue is critical for the block of peak sodium current, some research indicates that it is not required for ranolazine's ability to inhibit the mechanosensitivity of the NaV1.5 channel. nih.govnih.gov This suggests a novel mechanism of action, potentially involving partitioning into the lipid bilayer, that is independent of the classical local anesthetic binding site. nih.govahajournals.org
Research Findings on Ranolazine Dihydrochloride's Interaction with Sodium Channels
The following tables summarize key research findings regarding the inhibitory concentrations of ranolazine on various sodium channel currents and the impact of specific mutations on its blocking efficacy.
| Current/Condition | Cell Type/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Late INa | Canine Ventricular Myocytes | 5.9 | ahajournals.org |
| Late INa | Myocytes from Failing Hearts | ~6.5 | nih.gov |
| IKr | Canine Ventricular Myocytes | 11.5 | ahajournals.orgnih.gov |
| Peak INa (LQT-3 Mutant) | HEK 293 Cells | 135 | nih.gov |
| Sustained INa (LQT-3 Mutant) | HEK 293 Cells | 15 | nih.gov |
| Peak INa (Holding at -120 mV) | HEK-293 cells with NaV1.5 | 428 | nih.gov |
| Peak INa (Holding at -100 mV) | HEK-293 cells with NaV1.5 | 209 | nih.gov |
| Peak INa (Holding at -80 mV) | HEK-293 cells with NaV1.5 | 35 | nih.gov |
| Open State Block (NaV1.5) | Inactivation-deficient Channels | 6.2 | researchgate.net |
| Mutation | Effect on Ranolazine Block | Reference |
|---|---|---|
| F1760A | Significantly reduces block of peak and sustained INa. | nih.gov |
| F1760A and Y1767A | 14- to 24-fold decrease in potency for use-dependent and open-state block. | researchgate.net |
| F1760A | Does not eliminate ranolazine's inhibition of channel mechanosensitivity. | nih.govnih.gov |
| Y1767C | Potentiates ranolazine inhibition of peak current. | physiology.org |
Preclinical and Mechanistic Research on Novel Therapeutic Applications of Ranolazine Dihydrochloride
Antiarrhythmic Potential in Experimental Models
Ranolazine (B828) dihydrochloride (B599025) has demonstrated significant antiarrhythmic properties in a variety of preclinical experimental models. nih.govviamedica.pl These effects are attributed to its unique mechanism of action, primarily involving the inhibition of the late inward sodium current (INaL) and, to a lesser extent, the rapidly activating delayed rectifier potassium current (IKr). nih.govnih.gov This dual action leads to a reduction in intracellular sodium and subsequent calcium overload, which are key factors in the genesis of cardiac arrhythmias. nih.govnih.gov
Atrial Fibrillation: Mechanistic Studies in Animal Models
Preclinical studies have consistently shown the potential of ranolazine in managing atrial fibrillation (AF). nih.govnih.gov The underlying mechanisms are believed to involve the prolongation of the atrial action potential duration (APD) and the effective refractory period (ERP), with a more pronounced effect in atrial tissue compared to ventricular tissue. nih.govgoogle.com This atrial-selective action is a key area of investigation.
In a sheep model of acutely induced paroxysmal AF, ranolazine was observed to convert AF to sinus rhythm. sci-hub.se Mechanistically, it reduced the dominant frequency of the arrhythmia and the density of singularity points in the left atrial epicardium. sci-hub.se In a separate study on rabbit hearts, ranolazine showed comparable efficacy to vernakalant (B1244702) in preventing acutely induced AF. nih.gov Furthermore, in a horse model of AF, the combination of ranolazine and dofetilide (B1670870) was more effective in converting AF to sinus rhythm and reducing AF vulnerability than either drug alone. nih.gov
The primary mechanism for ranolazine's anti-AF effects is the use-dependent inhibition of the peak sodium current (INa) in the atria. nih.gov This action reduces atrial excitability and leads to a rate-dependent increase in the post-repolarization refractory period. ahajournals.org Additionally, ranolazine's inhibition of the TASK-1 potassium channel, which is upregulated in AF, may contribute to its antiarrhythmic effects by prolonging the atrial APD. nih.gov
| Animal Model | Key Findings | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Sheep (Paroxysmal AF) | Converted AF to sinus rhythm; Reduced dominant frequency and singularity point density. | Inhibition of late INa. | sci-hub.se |
| Rabbit (Acutely Induced AF) | Similar efficacy to vernakalant in preventing AF; Increased atrial effective refractory period. | Not specified. | nih.gov |
| Horse (Acutely Induced AF) | Combination with dofetilide more effective for cardioversion and reducing AF vulnerability. | Synergistic effects on ion channels. | nih.gov |
| Dog (Isolated Pulmonary Vein Sleeve) | Suppressed excitability and triggered activity. | Inhibition of peak INa in the atrium. | ahajournals.org |
Ventricular Arrhythmias: Experimental Electrophysiological Findings
Experimental studies have also highlighted the potential of ranolazine in suppressing ventricular arrhythmias. nih.govnih.gov Its primary action in the ventricles is the inhibition of the late INa, which is augmented during conditions like ischemia and heart failure. nih.govahajournals.org This inhibition prevents the intracellular sodium and calcium overload that can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are triggers for ventricular arrhythmias. nih.gov
In canine ventricular wedge preparations, ranolazine was shown to suppress EADs and reduce the transmural dispersion of repolarization, a key factor in the development of torsades de pointes (TdP). researchgate.netahajournals.org Despite a modest prolongation of the QT interval, ranolazine did not induce TdP. ahajournals.orgresearchgate.net In fact, in a canine model where TdP was induced by the IKr blocker dofetilide, the addition of ranolazine significantly decreased the number of TdP episodes. nih.gov
In a rabbit model of subacute myocardial infarction, a high dose of ranolazine markedly prolonged the cycle length of sustained ventricular tachycardia (VT) without suppressing its induction. researchgate.net In silico modeling studies using data from canine ventricular myocytes have further confirmed the antiarrhythmic properties of ranolazine, showing its ability to shorten the action potential duration prolonged by proarrhythmic drugs like dofetilide and d,l-sotalol. cinc.org
Prevention of Post-Surgical Arrhythmias in Preclinical Settings
The potential of ranolazine to prevent arrhythmias that occur after cardiac surgery has been explored in preclinical settings. While direct preclinical animal model data on post-surgical arrhythmias is limited in the provided search results, the established antiarrhythmic mechanisms in other models provide a strong rationale for its use in this context. The ability of ranolazine to suppress both atrial and ventricular arrhythmias suggests it could be beneficial in the post-operative period where patients are at risk for both types of rhythm disturbances. nih.gov The anti-ischemic properties of ranolazine may also contribute to preventing arrhythmias in the post-surgical setting, where myocardial ischemia can be a trigger. nih.govresearchgate.net
Myocardial Ischemia and Reperfusion Injury Mechanisms
Ranolazine has demonstrated cardioprotective effects in experimental models of myocardial ischemia and reperfusion injury. researchgate.net The primary mechanism is the inhibition of the late INa, which becomes pathologically enhanced during ischemia. nih.gov This inhibition mitigates the subsequent intracellular sodium and calcium overload, thereby reducing myocardial injury. nih.govnih.gov
Improvement of Diastolic Function in Ischemic Cardiac Preparations
Ischemia leads to impaired myocardial relaxation and increased diastolic stiffness, contributing to diastolic dysfunction. Ranolazine has been shown to improve diastolic function in various preclinical models. nih.goveuropeanreview.org By preventing calcium overload through the inhibition of late INa, ranolazine reduces diastolic wall tension and improves myocardial relaxation. ahajournals.orgdovepress.com
In a hypertensive mouse model of diastolic dysfunction, ranolazine treatment improved cardiac relaxation, as evidenced by echocardiographic and invasive hemodynamic measurements. nih.gov Isolated cardiomyocytes from these mice also showed improved relaxation kinetics and longer resting sarcomere lengths after ranolazine application. nih.gov In a canine heart failure model, ranolazine decreased left ventricular end-diastolic pressure, a key indicator of diastolic function. ahajournals.org Studies on isolated working rat hearts subjected to ischemia and reperfusion also showed that ranolazine improved post-ischemic cardiac function. ahajournals.org Furthermore, in patients with coronary slow flow, ranolazine treatment led to a significant decrease in deceleration time and isovolumic relaxation time, indicating improved diastolic function. frontiersin.org
| Experimental Model | Key Findings | Citation |
|---|---|---|
| Hypertensive Mouse Model (DOCA-salt) | Improved echocardiographic and invasive measures of diastolic function; Improved cardiomyocyte relaxation kinetics. | nih.gov |
| Canine Heart Failure Model | Decreased left ventricular end-diastolic pressure. | ahajournals.org |
| Isolated Working Rat Heart (Ischemia/Reperfusion) | Improved post-ischemic cardiac function. | ahajournals.org |
| Patients with Coronary Slow Flow | Decreased deceleration time and isovolumic relaxation time. | frontiersin.org |
Reduction of Post-Ischemic Myocardial Contracture
Following a period of ischemia, the heart muscle can enter a state of sustained contraction known as contracture, which is detrimental to cardiac function. Ranolazine has been shown to reduce this post-ischemic myocardial contracture. nih.govresearchgate.net This effect is a direct consequence of its ability to prevent the severe intracellular calcium overload that develops during ischemia and reperfusion. revespcardiol.org
In isolated rabbit hearts subjected to ischemia and reperfusion, ranolazine was shown to decrease post-ischemic contracture. nih.govresearchgate.net Studies using isolated rat cardiomyocytes demonstrated that ranolazine applied during ischemia significantly restored the amplitude of intracellular calcium transients during reperfusion and returned elevated diastolic intracellular calcium to baseline levels. revespcardiol.org This prevention of calcium overload is crucial in mitigating the development of contracture.
Glycemic Control and Insulin (B600854) Sensitivity in Experimental Systems
Ranolazine dihydrochloride has demonstrated potential beyond its primary cardiovascular indications, with preclinical research highlighting its influence on glucose metabolism and insulin action. Studies in various experimental models have begun to elucidate the mechanisms underlying these effects.
Preclinical investigations in animal models of diabetes have shown that ranolazine can lead to a reduction in Hemoglobin A1c (HbA1c), a key marker of long-term glycemic control. nih.govresearchgate.net The mechanisms contributing to this effect are multifaceted, primarily revolving around improved glucose homeostasis and the preservation of pancreatic β-cell function and mass. nih.govmdpi.comresearchgate.net
In streptozotocin (B1681764) (STZ)-induced diabetic mice, an 8-week treatment with ranolazine significantly lowered fasting plasma glucose levels compared to a vehicle group. nih.gov This improvement in glycemic control was reflected in lower HbA1c levels. nih.govvt.edu The underlying mechanisms appear to involve the protection of pancreatic islets. Mice treated with ranolazine exhibited healthier islet morphology, a significant increase in β-cell mass, and a reduction in the number of apoptotic islet cells compared to untreated diabetic mice. nih.govmdpi.comresearchgate.net This suggests that ranolazine may preserve the insulin-producing capacity of the pancreas, which is often compromised in diabetes. nih.govijbcp.com Furthermore, long-term treatment has been associated with β-cell preservation and enhanced insulin secretion. mdpi.com Studies in diabetic rats have corroborated these findings, showing a consistent and significant decrease in plasma glucose levels over a 28-day treatment period. ijbcp.com
| Animal Model | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic mice | Lowered fasting plasma glucose and HbA1c levels. nih.gov | nih.gov |
| Healthier islet morphology and significantly higher β-cell mass. nih.govmdpi.com | nih.govmdpi.com | |
| Reduced number of apoptotic pancreatic cells. nih.govmdpi.com | nih.govmdpi.com | |
| Improved glucose tolerance. vt.edu | vt.edu | |
| High Fat Diet (HFD)/STZ-induced diabetic Wistar rats | Significantly improved glucose responsiveness in an intraperitoneal glucose tolerance test (IPGTT). mdpi.com | mdpi.com |
| Hypoglycemic effect was comparable to metformin (B114582). mdpi.com | mdpi.com | |
| STZ-induced diabetic albino Wistar rats | Persistent decrease in plasma glucose levels over 28 days. ijbcp.com | ijbcp.com |
In studies using normal rats, ranolazine administered at therapeutic concentrations acutely increased skeletal muscle blood flow and volume by more than two-fold. nih.gov This resulted in a substantial enhancement of insulin-mediated whole-body glucose disposal. nih.gov The vasodilatory effects of ranolazine appear to be mediated through weak competitive antagonism of α-adrenergic receptors, an effect that relaxes pre-capillary arterioles. nih.gov This vasodilation occurs through actions on both the endothelium and smooth muscle cells. nih.gov
At the molecular level, ranolazine facilitates insulin's vasodilatory effects by enhancing the phosphorylation of endothelial nitric oxide synthase (eNOS) and protein kinase B (AKT), key components of the insulin signaling pathway in the vasculature. nih.govnih.gov This leads to increased production of nitric oxide (NO), a potent vasodilator. nih.govnih.gov In rabbit aorta preparations, ranolazine potentiated insulin-induced vasodilation and also enhanced insulin's ability to inhibit vasoconstriction caused by adrenergic nerve stimulation. nih.govnih.gov Furthermore, in primary cultures of astrocytes, ranolazine enhanced the effects of insulin on the p-AKT and p-eNOS signaling pathways. mdpi.com This facilitation of insulin's vascular actions increases tissue sensitivity to the hormone, a key mechanism for improving glucose homeostasis. nih.gov
| Experimental System | Key Findings on Vascular Sensitivity | Molecular Mechanisms | Reference |
| Conscious Rats | >2-fold increase in skeletal muscle blood flow and volume. | α-adrenergic receptor antagonism leading to vasodilation. nih.gov | nih.gov |
| ~30% enhancement of insulin-mediated whole-body glucose disposal. nih.gov | Increased delivery of insulin to skeletal muscle. nih.gov | nih.gov | |
| Rabbit Aorta | Facilitated insulin-induced vasodilation. nih.govnih.gov | Increased phosphorylation of eNOS and AKT. nih.govnih.gov | nih.govnih.gov |
| Enhanced insulin's inhibition of adrenergic vasoconstriction. nih.govnih.gov | Increased nitric oxide (NO) formation. nih.govnih.gov | nih.govnih.gov | |
| Astrocytes in Primary Culture | Facilitated insulin's effects on signaling pathways. | Increased expression of p-AKT and p-eNOS. mdpi.com | mdpi.com |
Preclinical research has identified a direct influence of ranolazine on the secretion of pancreatic hormones, particularly glucagon (B607659) and insulin. mdpi.comnih.govdiabetesjournals.org The primary mechanism for its antihyperglycemic effect is believed to be the inhibition of glucagon secretion from pancreatic α-cells. mdpi.comnih.govdiabetesjournals.org
Studies have demonstrated that pancreatic α-cells express voltage-gated sodium channels (NaChs), specifically the NaV1.3 isoform, which regulate their electrical activity and subsequent glucagon exocytosis. nih.govdiabetesjournals.org Ranolazine blocks these channels, thereby inhibiting the electrical activity of α-cells and reducing glucagon release. nih.govdiabetesjournals.orgresearchgate.net This effect has been observed in a concentration-dependent manner in both isolated human and rat pancreatic islets. diabetesjournals.org In animal models of diabetes, this reduction in both basal and postprandial glucagon levels is associated with a decrease in hyperglycemia. nih.govdiabetesjournals.org
In addition to suppressing glucagon, some studies suggest ranolazine can enhance insulin secretion. In STZ-induced diabetic mice, peak insulin levels during an oral glucose tolerance test were significantly higher in ranolazine-treated animals. nih.gov Ranolazine was also found to increase glucose-stimulated insulin secretion (GSIS) in isolated rat and human islets in a glucose-dependent manner. nih.govbmj.comahajournals.org This suggests that ranolazine may improve the responsiveness of β-cells to glucose, contributing to better glycemic control. nih.govbmj.com
| Experimental Model | Effect on Glucagon Secretion | Effect on Insulin Secretion | Mechanism | Reference |
| Human and Rat Pancreatic Islets | Significant, concentration-dependent reduction. diabetesjournals.org | Increased glucose-stimulated insulin secretion. nih.gov | Blockade of NaV1.3 sodium channels in α-cells. nih.govdiabetesjournals.org | nih.govnih.govdiabetesjournals.org |
| Animal Models of Diabetes (rats/mice) | Lowered postprandial and basal glucagon levels. nih.gov | Peak insulin levels were significantly higher during OGTT in mice. nih.gov | Inhibition of α-cell electrical activity. nih.govdiabetesjournals.org | nih.govnih.govdiabetesjournals.org |
| Insulin-resistant rats | Not specified | Improved glucose homeostasis during OGTT. | Modulation of ion currents in pancreatic β-cells. tga.gov.au | tga.gov.au |
Neuroprotective and Central Nervous System Research
Emerging preclinical evidence suggests that ranolazine dihydrochloride possesses neuroprotective properties and modulates central nervous system activity, primarily through its interaction with neuronal sodium channels. nih.govplos.org
Ranolazine's primary mechanism of action in neural tissues is the modulation of voltage-gated sodium channels, which are fundamental to establishing the action potential waveform and regulating the excitability of neurons. nih.govdrugbank.com Similar to its action in cardiac cells, ranolazine preferentially blocks the late sodium current (INaL) over the peak fast sodium current in neurons. nih.gov This late current, which results from channels that fail to inactivate properly, can contribute to neuronal hyperexcitability in pathological states. nih.gov
Electrophysiological studies have shown that ranolazine interacts with a broad spectrum of neuronal sodium channel isoforms, including NaV1.1, NaV1.2, NaV1.4, NaV1.7, and NaV1.8. nih.govnih.govtandfonline.commdpi.com Its action is state-dependent, meaning it preferentially binds to and stabilizes the inactivated states of the channel. nih.govnih.gov This leads to an enhancement in both fast and slow inactivation processes and a delay in the recovery of channels from inactivation. nih.govnih.gov
At therapeutically relevant concentrations, ranolazine reduces the action potential firing frequency of hippocampal neurons and decreases the excitability of dorsal root ganglion neurons. nih.govfrontiersin.org By inhibiting the persistent sodium current, ranolazine can suppress epileptiform activity in neuronal cultures, suggesting a potential role as an anticonvulsant. plos.orgnih.govnih.gov
| Sodium Channel Isoform | Effect of Ranolazine | Functional Consequence | Reference |
| NaV1.1 | Blocks persistent current. nih.govresearchgate.net | Reduction of neuronal hyperexcitability. nih.gov | nih.govnih.govresearchgate.net |
| NaV1.2 (Brain) | Accelerates onset and slows recovery of fast and slow inactivation. nih.govnih.gov | Potential anticonvulsant activity. nih.govnih.gov | nih.govnih.gov |
| NaV1.4 (Skeletal Muscle) | Voltage- and use-dependent block. tandfonline.com | Inhibition of sustained action potential firing. tandfonline.com | tandfonline.com |
| NaV1.7 (Peripheral Nerve) | Blocks persistent current and decreases excitability of dorsal root ganglion neurons. nih.govfrontiersin.org | Potential analgesic utility for neuropathic pain. frontiersin.orgresearchgate.net | nih.govfrontiersin.orgresearchgate.net |
| Hippocampal Neurons | Reduced action potential firing frequency. nih.gov | Reduction of epileptiform activity. nih.gov | nih.gov |
Mutations in the SCN1A gene, which encodes the pore-forming subunit of the NaV1.1 sodium channel, are linked to a spectrum of neurological disorders, including genetic epilepsies and familial migraine. mdpi.comresearchgate.netnih.gov A common biophysical defect in several of these mutant channels is an increased persistent sodium current due to incomplete or defective inactivation, leading to neuronal hyperexcitability. researchgate.netnih.gov
Ranolazine's ability to selectively block this persistent sodium current presents a promising therapeutic strategy for these SCN1A-associated disorders. nih.govresearchgate.net In vitro studies using cells expressing mutant NaV1.1 channels have demonstrated that ranolazine can block the increased persistent current with significantly greater selectivity than its effect on the peak current. researchgate.netnih.gov This selective inhibition was observed for mutations representing distinct clinical syndromes, such as Generalized Epilepsy with Febrile Seizures Plus (GEFS+), Severe Myoclonic Epilepsy of Infancy (SMEI or Dravet syndrome), and Familial Hemiplegic Migraine type 3 (FHM3). researchgate.netnih.gov
Application of ranolazine at concentrations achievable in the brain was sufficient to suppress abnormal channel activation in cells expressing these mutant channels. researchgate.netnih.gov These findings suggest that by normalizing the aberrant channel activity, ranolazine could potentially mitigate the neuronal hyperexcitability that underlies the symptoms of these debilitating neurological conditions. nih.govnih.gov
| SCN1A-Associated Disorder | Mutant Channel Defect | Effect of Ranolazine in Preclinical Models | Therapeutic Implication | Reference |
| Generalized Epilepsy with Febrile Seizures Plus (GEFS+) | Increased persistent sodium current (e.g., R1648H mutation). researchgate.netnih.gov | Selective block of persistent current. researchgate.netnih.gov | Suppression of neuronal hyperexcitability. | researchgate.netnih.gov |
| Severe Myoclonic Epilepsy of Infancy (SMEI/Dravet Syndrome) | Increased persistent sodium current (e.g., R1648C mutation). researchgate.netnih.gov | Preferential inhibition of mutant channel persistent current. researchgate.netnih.gov | Potential new therapeutic strategy for seizure control. | mdpi.comresearchgate.netnih.gov |
| Familial Hemiplegic Migraine type 3 (FHM3) | Increased persistent sodium current (e.g., L263V, Q1489K mutations). researchgate.netnih.gov | Selective block of persistent current. researchgate.netnih.gov | Potential for mitigating migraine-associated neuronal excitability. | researchgate.netnih.gov |
Effects on Astrocyte Viability and Neuronal Survival in Cell Cultures
Recent in vitro research has illuminated the effects of ranolazine on glial cells, particularly astrocytes, suggesting a neuroprotective role mediated through these supportive cells of the central nervous system. Studies on primary rat astrocyte cultures have shown that ranolazine significantly enhances cell viability and proliferation. oup.comnih.govoup.com This effect is accompanied by a notable decrease in lactate (B86563) dehydrogenase (LDH) leakage, an indicator of reduced cell death or necrosis. oup.com
Further mechanistic insights reveal that ranolazine's protective effects on astrocytes involve the modulation of apoptotic pathways. Specifically, it has been observed to decrease the expression of Smac/Diablo and the activity of Caspase 3, both of which are key players in the intrinsic apoptosis cascade. oup.comnih.gov This suggests that ranolazine helps prevent programmed cell death in astrocytes.
In addition to promoting astrocyte survival, ranolazine demonstrates significant anti-inflammatory and antioxidant properties within these cells. It has been shown to increase the expression of the anti-inflammatory protein Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) while reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). oup.comnih.govphysiology.org Furthermore, ranolazine boosts the expression of crucial antioxidant enzymes, including copper/zinc-superoxide dismutase (Cu/Zn-SOD) and manganese-superoxide dismutase (Mn-SOD), thereby enhancing the astrocyte's capacity to combat oxidative stress. oup.comnih.govnih.gov
Interestingly, the same studies that highlighted these pronounced effects on astrocytes found that ranolazine did not exert any direct significant effect on cultured neurons. oup.comnih.gov This has led to the hypothesis that the neuroprotective properties of ranolazine in the central nervous system are not due to a direct action on neurons but are instead mediated by its ability to bolster the health and function of astrocytes. oup.comnih.govoup.com By promoting astrocyte viability, inhibiting inflammation, and enhancing antioxidant defenses, ranolazine may create a more favorable environment for neuronal survival. oup.com
Table 1: Effects of Ranolazine on Rat Astrocytes in Primary Culture
| Parameter | Effect of Ranolazine | Key Findings | Citation |
|---|---|---|---|
| Cell Viability & Proliferation | Increased | Significantly enhanced at concentrations of 10⁻⁷, 10⁻⁶, and 10⁻⁵ M. | oup.comnih.gov |
| Cell Death (Necrosis) | Decreased | Reduced leakage of lactate dehydrogenase (LDH). | oup.com |
| Apoptosis | Decreased | Reduced Smac/Diablo expression and Caspase 3 activity. | oup.comnih.gov |
| Inflammation | Modulated | Decreased pro-inflammatory IL-1β and TNF-α; Increased anti-inflammatory PPAR-γ. | oup.comnih.govphysiology.org |
| Oxidative Stress | Decreased | Increased expression of antioxidant proteins Cu/Zn-SOD and Mn-SOD. | oup.comnih.govnih.gov |
| Neuronal Viability | No Direct Effect | No significant effects were observed on neurons in primary culture. | oup.comnih.gov |
Attenuation of Brain Inflammation in Animal Models
Building on the in vitro findings, research using animal models has provided further evidence for ranolazine's ability to mitigate brain inflammation, particularly in pathological conditions such as type 2 diabetes. In a rat model of type 2 diabetes, a condition known to be associated with cognitive decline and neuroinflammation, ranolazine treatment was shown to counteract the damaging effects of hyperglycemia on the central nervous system. oup.comascopubs.org
Studies have demonstrated that ranolazine administration can improve neuronal cell survival and reduce the inflammatory profile in the hippocampus of diabetic rats. oup.com This neuroprotective effect is supported by the observation of reduced neurodegeneration in the hippocampal CA1 region. ascopubs.org A key marker of astrocyte activation and neuroinflammation, Glial Fibrillary Acidic Protein (GFAP), was found to be elevated in the diabetic model, and this increase was attenuated by ranolazine treatment. oup.com
Furthermore, ranolazine has been shown to reduce the levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β, in the brains of diabetic animals. oup.com This aligns with the in vitro data showing a similar anti-inflammatory effect on cultured astrocytes. The reduction in these inflammatory mediators suggests that ranolazine can dampen the inflammatory cascade that contributes to neuronal damage in diabetic encephalopathy. oup.comnih.gov These findings support the hypothesis that ranolazine acts as a neuroprotective agent by promoting astrocyte viability and preventing the associated neuroinflammation. oup.com
Potential in Neurological Conditions Exhibiting Myotonia
A significant area of preclinical and clinical investigation for ranolazine is in the treatment of neurological channelopathies characterized by myotonia, such as paramyotonia congenita (PMC) and myotonia congenita (MC). nih.govoup.com These conditions are often caused by gain-of-function mutations in the skeletal muscle voltage-gated sodium channel, Nav1.4, leading to muscle hyperexcitability. oup.comnih.gov
The therapeutic potential of ranolazine in this context stems from its mechanism of action as a blocker of the late inward sodium current (INa). oup.com Research has shown that ranolazine exerts a voltage- and use-dependent block on the Nav1.4 channel, the same channel that is defective in these myotonic disorders. oup.com In vitro studies using HEK293 cells expressing mutant hNav1.4 channels associated with PMC demonstrated that ranolazine could inhibit the persistent sodium currents that are characteristic of the disease. oup.com Computer simulations further supported these findings, showing that ranolazine could inhibit the excessive and sustained firing of skeletal muscle action potentials that underlie myotonia. oup.com
These preclinical findings have been translated into early-phase clinical trials. Open-label trials in patients with both PMC and MC have shown that ranolazine can be well-tolerated and lead to significant improvements in subjective symptoms of muscle stiffness, weakness, and pain. nih.govoup.comoup.com Clinical assessments, such as the Timed Up and Go test and measurements of grip myotonia, also showed improvement with ranolazine treatment. oup.com Electromyography (EMG) studies in these patients revealed a significant reduction in the duration of myotonic discharges. nih.govoup.com Researchers have suggested that ranolazine's use-dependent block of the sodium current is responsible for reducing the duration of myotonia without necessarily eliminating its initiation. nih.gov In a mouse model of myotonia congenita, ranolazine was also effective in preventing transient weakness by inhibiting persistent inward sodium currents and the development of plateau potentials. ecrjournal.com These collective findings strongly suggest that ranolazine holds promise as a therapeutic agent for reducing the debilitating symptoms of myotonia. nih.govoup.comecrjournal.com
Table 2: Ranolazine Research in Myotonia
| Condition | Model / Population | Key Mechanistic Findings | Key Outcomes | Citation |
|---|---|---|---|---|
| Paramyotonia Congenita (PMC) | HEK293 cells with hNav1.4 mutations | Voltage- and use-dependent block of Nav1.4; Suppression of persistent inward Na+ current. | Inhibition of simulated myotonic action potential firing. | oup.com |
| Paramyotonia Congenita (PMC) | Human (Open-label trial) | Enhances slow inactivation of sodium channels. | Significant improvement in subjective stiffness, weakness, and pain; Improved clinical myotonia. | nih.gov |
| Myotonia Congenita (MC) | Human (Open-label pilot study) | Reduces Na+ current during depolarization. | Significant improvement in self-reported stiffness and weakness; Reduced EMG myotonia duration. | oup.com |
| Myotonia Congenita (Becker Disease) | Mouse model | Preferentially blocks persistent inward Na+ current (NaPIC), preventing plateau potentials. | Elimination of transient weakness in vivo. | ecrjournal.com |
| Myotonic Dystrophy Type 1 (DM1) | Mouse model | Targets Nav1.4 sodium channels. | Improved transient weakness and myotonia in vitro. | nih.gov |
Emerging Research Domains
Beyond its neurological applications, the unique mechanism of ranolazine is being explored in other complex disease states.
Pulmonary Arterial Hypertension: Experimental Pathophysiology
Pulmonary arterial hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure and right ventricular (RV) dysfunction. nih.gov Emerging research suggests that ranolazine may offer therapeutic benefits by directly targeting the pathophysiology of the RV in this condition. In animal models of PAH, such as the monocrotaline-induced model in rats, ranolazine has been shown to attenuate the development of RV hypertrophy and dysfunction. nih.govoup.com It has been observed to blunt the increase in RV pressure and reduce the medial thickening of pulmonary arterioles. oup.com
The proposed mechanisms for these effects are twofold. Firstly, ranolazine inhibits the late inward sodium current (INaL), which is found to be enhanced in the hypertrophied RV of PAH models. oup.commdpi.com This inhibition is thought to prevent the subsequent intracellular calcium overload, a key factor in myocardial remodeling and dysfunction. mdpi.com Secondly, at higher concentrations, ranolazine can inhibit fatty acid oxidation and promote glucose oxidation. nih.govnih.gov In the context of PAH, where the RV undergoes a metabolic shift, this effect could improve the efficiency of energy utilization. nih.gov In an isolated working heart model, ranolazine treatment led to increased mitochondrial glucose oxidation and improved RV function. frontiersin.org
Pilot and early-phase clinical studies in patients with PAH and RV dysfunction have shown that ranolazine is generally safe and well-tolerated. nih.gov Some studies have reported improvements in RV function, as measured by cardiovascular magnetic resonance imaging, and changes in RV metabolism after treatment with ranolazine. frontiersin.orgnih.gov While larger trials are needed, these initial findings suggest that ranolazine's modulation of both ion channels and cardiac metabolism could be a novel approach to managing RV failure in PAH. frontiersin.org
Diastolic Dysfunction: Investigating Underlying Mechanisms
Ranolazine's primary mechanism of inhibiting the late inward sodium current (INaL) is central to its investigation in diastolic dysfunction. oup.comoup.com This pathological condition, often a precursor to heart failure with preserved ejection fraction, is characterized by impaired ventricular relaxation and increased stiffness. physiology.org
During myocardial ischemia and in certain forms of heart failure, the late INa is enhanced, leading to an accumulation of intracellular sodium. oup.comoup.comecrjournal.com This sodium overload indirectly causes an increase in intracellular calcium concentration via the sodium-calcium exchanger operating in its reverse mode. oup.comecrjournal.com The resulting calcium overload impairs myocardial relaxation, increases diastolic tension (or "stiffness"), and elevates myocardial oxygen consumption, creating a vicious cycle. oup.comoup.comecrjournal.com
Preclinical studies have consistently shown that by inhibiting the late INa, ranolazine reduces intracellular sodium and subsequent calcium overload. oup.comphysiology.orgnih.gov This action helps to preserve ionic homeostasis and improves diastolic function. oup.com In isolated cardiomyocytes from spontaneously hypertensive rats, a model for diastolic dysfunction, ranolazine enhanced cardiomyocyte relaxation and reduced free calcium during diastole at high stimulation rates. physiology.orgnih.gov Similarly, in muscle strips from failing human hearts, ranolazine significantly reduced the frequency-dependent increase in diastolic tension without negatively impacting systolic contractility. nih.gov This is a key distinction from other cardiac medications like calcium channel blockers, which can decrease systolic function. oup.com These findings underscore the potential of ranolazine to specifically target the core mechanisms of ischemia-induced and heart failure-related diastolic dysfunction.
Chemotherapy-Induced Cardiotoxicity: Protective Mechanisms
The clinical utility of highly effective chemotherapeutic agents like the anthracycline doxorubicin (B1662922) is often limited by their cardiotoxic side effects. oup.comnih.gov Ranolazine is being investigated as a potential cardioprotective agent in this setting, with research pointing to several protective mechanisms.
A primary mechanism of doxorubicin-induced cardiotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov It is hypothesized that this oxidative stress can hyperactivate the late inward sodium current (INaL), leading to the same cascade of sodium and calcium overload seen in ischemia and diastolic dysfunction. nih.govnih.gov This ionic dysregulation, in turn, can trigger further mitochondrial ROS production and energy depletion, creating a damaging feedback loop. nih.gov
By inhibiting the late INaL, ranolazine is proposed to interrupt this cycle. nih.govascopubs.orgasco.org In animal and cell culture models of doxorubicin-induced cardiotoxicity, ranolazine has been shown to reduce oxidative stress and blunt the activation of pro-apoptotic pathways, such as the cleavage of caspase-3. researchgate.netfrontiersin.org In vitro studies using rat cardiomyoblasts and human fetal cardiomyocytes demonstrated that pretreatment with ranolazine increased cell viability in the presence of doxorubicin. ascopubs.orgasco.org
Another protective mechanism identified is the modulation of autophagy. In a rat model of doxorubicin-induced cardiotoxicity, ranolazine was found to suppress excessive autophagy by attenuating the expression of autophagic-regulatory proteins like Beclin-1 and the conversion of LC3-I to LC3-II. oup.com This suppression of excessive autophagy was associated with improved left ventricular function and reduced cardiac injury. oup.com Similar protective effects, including the prevention of cardiac dysfunction and reductions in markers of apoptosis, have also been observed in models of trastuzumab-induced cardiotoxicity. frontiersin.orgfrontiersin.org These findings suggest that ranolazine's ability to mitigate oxidative stress, apoptosis, and excessive autophagy makes it a promising candidate for protecting the heart during chemotherapy.
Peripheral Arterial Disease: Preclinical Explorations
The potential therapeutic role of ranolazine dihydrochloride in peripheral arterial disease (PAD) is an area of ongoing evaluation, with preclinical explorations focusing on its established mechanism of action in cardiac muscle. researchgate.netnih.govresearchgate.net The primary mechanism of ranolazine involves the inhibition of the late phase of the inward sodium current (late INa). nih.govnih.govresearchgate.net This action prevents a subsequent rise in intracellular calcium concentrations, which in turn reduces cellular dysfunction under ischemic conditions. researchgate.net
The scientific rationale for investigating ranolazine in PAD stems from the presence of sodium channels in skeletal muscles that, similar to cardiac muscle, exhibit both rapid and slow phases of activity. researchgate.net It is hypothesized that ischemia-induced alterations in the sodium channels of skeletal muscles, a key feature of the pathophysiology of intermittent claudication in PAD, may respond to ranolazine in a manner analogous to its effects on ischemic cardiomyocytes. researchgate.net By inhibiting the late sodium current in skeletal muscle, ranolazine could potentially mitigate ischemic injury and improve function. Experimental animal models have been utilized to study the effects of ranolazine on ischemia and reperfusion, demonstrating benefits such as improved left ventricular function and reduced arrhythmias in cardiac models, which provides a basis for its exploration in peripheral ischemia. researchgate.net
Hypertrophic Cardiomyopathy: Mechanistic Studies
Mechanistic studies have provided significant insights into the potential of ranolazine dihydrochloride as a targeted therapy for hypertrophic cardiomyopathy (HCM). HCM is often characterized by mutations in sarcomeric genes that lead to an increased sensitivity of myofilaments to calcium, resulting in hypercontractility and impaired diastolic relaxation. revportcardiol.org A key element in the pathophysiology of HCM is an enhancement of the late sodium current (INaL) in cardiomyocytes. nih.gov This increased sodium influx leads to an overload of intracellular sodium, which subsequently drives an increase in intracellular calcium via the sodium-calcium exchanger (NCX), contributing to the diastolic dysfunction and potential for arrhythmias seen in HCM. nih.govnih.gov
Ranolazine dihydrochloride selectively inhibits this pathological late sodium current. revportcardiol.orgnih.gov This inhibition is central to its therapeutic potential in HCM. By blocking the excess sodium entry, ranolazine prevents the downstream rise in cytosolic calcium, thereby ameliorating diastolic dysfunction and improving myocardial relaxation. nih.govnih.gov Furthermore, in vitro studies on human HCM cardiomyocytes have demonstrated that ranolazine shortens the prolonged action potential duration and reduces the occurrence of afterdepolarizations, which are triggers for ventricular arrhythmias. nih.govfrontiersin.org
Preclinical research using animal models has substantiated these mechanistic findings. In a notable study, transgenic mice carrying troponin T mutations that cause HCM were treated with ranolazine. The results showed that ranolazine could prevent the development of the characteristic HCM phenotype. nih.govjrespharm.com
Table 1: Preclinical Effects of Ranolazine in a Transgenic Mouse Model of Hypertrophic Cardiomyopathy
| Parameter Assessed | Finding with Ranolazine Treatment | Reference |
|---|---|---|
| Interventricular Septum Thickness | Reduced | nih.gov |
| Left Ventricular Fibrosis | Reduced | nih.gov |
| Left Atrial Enlargement | Reduced | nih.gov |
| Diastolic Dysfunction | Improved | nih.gov |
| Left Ventricular Hypercontractility | Reduced | nih.gov |
These studies collectively indicate that by targeting the fundamental mechanism of enhanced late sodium current, ranolazine dihydrochloride can reverse key electromechanical and structural abnormalities associated with hypertrophic cardiomyopathy at a cellular and whole-organ level. researchgate.netnih.gov
Chemical Synthesis and Impurity Profiling of Ranolazine Dihydrochloride
Methodological Advancements in Ranolazine (B828) dihydrochloride (B599025) Synthesis
The synthesis of ranolazine dihydrochloride has seen significant evolution, driven by the need for improved yields, purity, and environmental sustainability. Early synthetic routes often presented challenges, particularly concerning the formation of unwanted byproducts.
Optimization of Reaction Pathways and Intermediate Derivatization
Multiple synthetic pathways have been developed for ranolazine, with continuous efforts to optimize reaction conditions and intermediate derivatization. One common approach involves a multi-step process. A frequently cited route initiates with the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride in the presence of a base like triethylamine, yielding N-(2,6-dimethylphenyl) chloroacetamide. This intermediate is then condensed with piperidine, followed by condensation with 3-(2-methoxyphenoxy)-1,2-epoxypropane (guaiacol glycidyl (B131873) ether) to form ranolazine. nih.gov
Another established route involves the synthesis of the methyl oxirane derivative (1-(2-methoxyphenoxy)-2,3-epoxypropane) from 2-methoxyphenol and epichlorohydrin (B41342) via Williamson reaction conditions. This epoxide is then reacted with piperazine (B1678402) to form a hydroxyl piperazine derivative, which subsequently condenses with a phenyl acetamide (B32628) derivative to yield ranolazine, eventually converted to its dihydrochloride salt. nih.govfishersci.com
A comparative overview of general synthesis yields is presented in Table 1:
| Synthesis Approach | Reported Overall Yield | Key Advantage(s) |
| Conventional Routes | Not consistently specified (often require extensive purification) | Established methodology |
| "All Water Chemistry" | 69% - 77% fishersci.ca | Green chemistry, reduced impurities |
| Optimized Processes (e.g., piperazine salt) | 47% (with 99.9% purity) fishersci.ca | Improved purity, cost-effective due to recycling |
Stereoselective Synthesis of Ranolazine Enantiomers
Ranolazine is clinically administered as a racemic mixture, consisting of both (+)-(R)-ranolazine and (-)-(S)-ranolazine enantiomers. uni-freiburg.de However, the development of stereoselective synthesis methods is important for fundamental research and potential future applications exploring enantiomer-specific pharmacological activities. Enantiopure (R)- and (S)-ranolazine have been synthesized from their corresponding enantiopure chiral building blocks, specifically (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol. These chiral intermediates are typically obtained through the kinetic resolution of racemic butanoates via hydrolysis, catalyzed by immobilized lipases such as Lipozym RM IM or lipase (B570770) B from Candida antarctica (Novozym 435). americanelements.com
Chemo-Enzymatic Approaches in Ranolazine Synthesis
Chemo-enzymatic synthesis offers a "greener" and often more selective alternative to purely chemical routes, particularly for chiral compounds. In the context of ranolazine, chemo-enzymatic methods have been explored for the enantioselective synthesis of (S)-ranolazine. Computational and wet lab screenings have identified specific lipases capable of performing the kinetic resolution of (RS)-ranolazine. Candida antarctica lipase, particularly in its Cross-Linked Enzyme Aggregate (CLEA) form, has proven to be an efficient biocatalyst for this S-selective kinetic resolution, achieving high conversion rates and enantiomeric excess. wikipedia.orgcenmed.comsigmaaldrich.com This approach is notable as it marks a significant advancement by utilizing the entire ranolazine molecule for lipase catalysis, indicating a broad applicability of biocatalysis in complex drug synthesis. wikipedia.orgcenmed.com
Analytical Characterization of Synthesis-Related Impurities
Controlling the impurity profile is paramount in pharmaceutical synthesis to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Ranolazine dihydrochloride synthesis can lead to various impurities, which necessitate rigorous analytical characterization and robust control strategies.
Identification and Elucidation of Impurity Structures (e.g., Dimer Impurities)
During the bulk drug production of ranolazine, "unknown impurities" can be generated. Extensive analytical efforts are dedicated to their identification and structural elucidation. A prominent class of impurities encountered are dimer impurities. For instance, one significant dimer impurity identified is 2,2'-(4,4'-(oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide). fishersci.cafishersci.comontosight.ai Older synthesis processes, particularly those involving 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) and N-(2,6-dimethylphenyl)-1-piperazine acetamide, have been shown to produce high levels of dimer impurities, in some cases up to 43%. wikipedia.orgwikidata.org
Other identified impurities include N-oxide forms, such as Ranolazine N,N-Dioxide Impurity (Ranolazine Bis(N-Oxide)) nih.gov and Ranolazine 1-N-Oxide nih.gov. Additionally, 2,6-dimethylaniline (DMA), a starting material, can also appear as a potential hydrolysis product or degradant. nih.gov
The identification and structural elucidation of these impurities rely on a suite of advanced analytical techniques. These include:
Infrared Spectroscopy (IR): For determining molecular vibrations and functional groups. fishersci.cafishersci.com
Mass Spectrometry (MS): Used to ascertain molecular weight and fragmentation patterns, crucial for proposing impurity structures. fishersci.cafishersci.comlabsolu.ca
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Essential for the separation and quantification of various compounds within a mixture, including ranolazine and its impurities. fishersci.comresearchgate.netuni.luscitoys.com
Hyphenated Techniques (e.g., LC-MS/MS, UPLC/Q-TOF-MS): Offer enhanced sensitivity and resolution, allowing for the detection and tentative structural assignment of impurities based on m/z values and fragmentation patterns even at very low concentrations (e.g., 0.075 ppm for certain impurities). labsolu.caresearchgate.netuni.luscitoys.com
Through these methods, a comprehensive impurity profile of ranolazine has been established, identifying up to fifteen potential process-related impurities, including starting materials, positional isomers, degradants, and byproducts. scitoys.com
Strategies for Process-Related Impurity Control
Effective impurity control strategies are integrated throughout the synthesis process to ensure the final ranolazine dihydrochloride API meets stringent purity requirements. Given that impurities, both known and unknown, must typically be controlled below 0.05% in the final drug substance due to its high daily dosage, robust control measures are critical. wikipedia.org
Key strategies for process-related impurity control include:
Process Optimization: Adjusting reaction conditions, such as molar ratios and anhydrous environments, to minimize the formation of undesirable byproducts, particularly disubstituted compounds. nih.gov
"All Water Chemistry" Implementation: Utilizing water as a solvent not only promotes greener synthesis but also inherently reduces the formation of certain impurities compared to organic solvent-based reactions. fishersci.ca
Intermediate Purity Control: Controlling the purity of intermediates is crucial. For instance, strict control over the piperazine content in N-(2,6-dimethylphenyl)-1-piperazine acetamide is vital, as excessive piperazine can lead to the formation of dimer impurities. wikipedia.orgwikidata.org
Recycling and Reuse: Implementing procedures for the recovery and reuse of solvents and unreacted raw materials, such as piperazine (often recovered as piperazine monophosphate monohydrate salt), reduces waste and contributes to impurity control by managing stoichiometry more effectively. fishersci.comfishersci.cawikipedia.org
Advanced Analytical Monitoring: Continuous monitoring using highly sensitive and selective analytical methods (e.g., UPLC and LC-MS/MS) at various stages of the synthesis allows for early detection and mitigation of impurity formation, ensuring that impurity levels remain below specified thresholds. researchgate.netuni.luscitoys.com
Development of Stability-Indicating Methods: These methods are crucial for understanding the impurity profile under various stress conditions and establishing degradation pathways, which informs appropriate storage conditions and shelf-life determination. labsolu.ca
Through these combined efforts in methodological advancements and rigorous impurity control, the production of high-purity ranolazine dihydrochloride is achieved, supporting its use as a pharmaceutical agent.
Molecular Pharmacokinetics of Ranolazine Dihydrochloride
Metabolic Pathways and Enzyme Systems
Ranolazine (B828) undergoes rapid and extensive metabolism, primarily within the liver and gastrointestinal tract nih.govwikipedia.orgcenmed.comabcam.comfishersci.ca. This extensive biotransformation results in a significant portion of the administered dose being metabolized before excretion, with less than 5% of the unchanged drug recovered in urine and feces nih.govcenmed.comabcam.comfishersci.catocris.comnewdrugapprovals.orgmims.cominvivochem.cn.
Role of Cytochrome P450 (CYP3A and CYP2D6) Isoenzymes in Biotransformation
The primary enzyme system responsible for ranolazine's biotransformation is Cytochrome P450 (CYP), with CYP3A4 playing a major role and CYP2D6 contributing to a lesser extent nih.govwikipedia.orgcenmed.comabcam.comnewdrugapprovals.orgmims.cominvivochem.cnmims.comlabsolu.ca. In vitro studies using human liver microsomes confirm that ranolazine is metabolized primarily by CYP3A4, with CYP2D6 also involved abcam.comtocris.com.
Ranolazine itself exhibits inhibitory properties towards these enzymes; it is a weak inhibitor of CYP3A4 and a mild to moderate inhibitor of CYP2D6 nih.govcenmed.comtocris.comnewdrugapprovals.orgnih.gov. This dual role as both a substrate and an inhibitor has implications for potential drug-drug interactions. For instance, individuals with reduced CYP2D6 activity (poor metabolizers) have been observed to have a 62% higher area under the curve (AUC) of ranolazine compared to those with extensive metabolizing capacity at a dose of 500 mg twice daily abcam.com.
Table 1: Primary Cytochrome P450 Isoenzymes Involved in Ranolazine Metabolism
| Enzyme System | Role in Ranolazine Metabolism | Ranolazine's Inhibitory Effect on Enzyme |
| CYP3A4 | Primary metabolizer | Weak inhibitor |
| CYP2D6 | Minor metabolizer | Mild to moderate inhibitor |
Identification and Characterization of Major Metabolites
The extensive metabolism of ranolazine leads to the identification of a significant number of metabolites. More than 40 metabolites have been found in plasma, over 100 in urine, and 25 in feces nih.govwikipedia.orgabcam.comtocris.com. The primary metabolic pathways identified include O-demethylation and N-dealkylation abcam.comtocris.comnih.gov.
Key metabolites that have been identified and characterized include CVT-2512, CVT-2514, CVT-2738, and CVT-4786 mims.comnih.govnih.govfda.govfda.gov. While the pharmacological activity of most ranolazine metabolites has not been fully elucidated, some are known to be active nih.govcenmed.comfishersci.canih.gov. Notably, the AUC of one pharmacologically active ranolazine metabolite was observed to increase 5-fold in patients with severe renal impairment abcam.comtocris.com. Plasma protein binding for metabolites like CVT-2514, CVT-4786, and CVT-2537 ranges from 70% to 75% nih.govfda.gov.
Table 2: Identified Major Ranolazine Metabolites and Key Metabolic Pathways
| Metabolite | Key Metabolic Pathway(s) Leading to Formation | Pharmacological Activity |
| CVT-2512 | O-demethylation, N-dealkylation (derived) | Not fully characterized |
| CVT-2514 | O-demethylation | Not fully characterized |
| CVT-2738 | N-dealkylation | Active caymanchem.com |
| CVT-4786 | De-arylation (derived) | Not fully characterized |
Membrane Transporter Involvement in Absorption and Disposition
P-glycoprotein Substrate Activity
Ranolazine is a known substrate of P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the small intestine, liver, and kidneys wikipedia.orgcenmed.comfishersci.calabsolu.cadaicelpharmastandards.com. As a P-gp substrate, ranolazine's absorption into systemic circulation can be influenced by the activity of this transporter fishersci.ca. Inhibition of P-gp can lead to increased absorption and, consequently, higher plasma concentrations of ranolazine cenmed.comfishersci.catocris.comlabsolu.ca.
Furthermore, ranolazine itself acts as a moderate to potent inhibitor of P-gp cenmed.comtocris.comlabsolu.canih.gov. This inhibitory effect can alter the tissue distribution and increase the plasma concentrations of other co-administered drugs that are P-gp substrates, such as digoxin (B3395198) cenmed.comfishersci.catocris.comnewdrugapprovals.orglabsolu.ca.
Elimination Mechanisms and Routes
Ranolazine is primarily eliminated from the body through metabolic processes, with very little unchanged drug excreted nih.govcenmed.comabcam.comfishersci.catocris.comnewdrugapprovals.orgmims.cominvivochem.cn. Following oral administration of a radiolabeled dose, approximately 73% to 75% of the radioactivity is recovered in urine, and about 25% is recovered in feces, indicating that metabolites constitute the majority of the excreted compounds nih.govwikipedia.orgcenmed.comabcam.comfishersci.catocris.comnewdrugapprovals.orgmims.com.
The apparent terminal half-life of ranolazine for the extended-release (ER) formulation is approximately 7 hours, attributed to absorption rate-limited elimination nih.govwikipedia.orgabcam.comnewdrugapprovals.orginvivochem.cnmims.comnih.govmendeley.com. Ranolazine's oral plasma clearance is dose-dependent, decreasing as the dose increases. This indicates that its elimination occurs through both parallel linear and saturable pathways, with the saturable pathway linked to CYP2D6 activity, which is also partly inhibited by ranolazine itself abcam.comnewdrugapprovals.orgmims.commendeley.com. Renal impairment can lead to increased ranolazine exposure, with its AUC increasing up to 2-fold with advancing renal dysfunction abcam.comtocris.comnewdrugapprovals.orgmims.com. The AUC of metabolites also increases with decreased renal function abcam.comtocris.com.
Table 3: Ranolazine Elimination Characteristics
| Parameter | Value / Description |
| Primary Elimination Mechanism | Metabolism |
| Percentage Excreted Unchanged | < 5% (in urine and feces) nih.govcenmed.comabcam.comfishersci.catocris.comnewdrugapprovals.orgmims.cominvivochem.cn |
| Urinary Excretion (radioactivity) | ~73-75% |
| Fecal Excretion (radioactivity) | ~25% |
| Apparent Terminal Half-life (ER) | ~7 hours (due to absorption rate-limited elimination) nih.govwikipedia.orgabcam.comnewdrugapprovals.orginvivochem.cnmims.comnih.govmendeley.com |
| Clearance | Dose-dependent (decreases with increased dose), involves parallel linear and saturable pathways newdrugapprovals.orgmims.commendeley.com |
| Impact of Renal Impairment | AUC increases up to 2-fold; metabolite AUCs also increase abcam.comtocris.comnewdrugapprovals.orgmims.com |
Molecular Basis of Drug Drug Interactions with Ranolazine Dihydrochloride
Cytochrome P450-Mediated Interactions
Ranolazine's metabolism and its effects on the metabolism of other drugs are significantly influenced by interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 medcentral.comnih.goveuropa.euwikipedia.org.
Potent and Moderate CYP3A4 Inhibitor/Inducer Effects on Ranolazine (B828) dihydrochloride (B599025) Metabolism
The metabolism of ranolazine is highly sensitive to the activity of CYP3A4. Potent CYP3A4 inhibitors can significantly increase plasma concentrations of ranolazine, making co-administration contraindicated medcentral.comnih.govrwandafda.gov.rwnih.goveuropa.euwikipedia.orgahajournals.orgmedscape.comahajournals.org. For instance, concomitant treatment with ketoconazole (B1673606) (a potent CYP3A4 inhibitor) can increase the area under the curve (AUC) of ranolazine by 3.0- to 3.9-fold rwandafda.gov.rweuropa.euahajournals.orgeuropa.eu. Other strong CYP3A4 inhibitors include itraconazole, clarithromycin, voriconazole, posaconazole, telithromycin, nefazodone, nelfinavir, HIV protease inhibitors (e.g., ritonavir, indinavir, saquinavir), and grapefruit juice medcentral.comnih.govrwandafda.gov.rweuropa.euahajournals.orgmedscape.comahajournals.orgmedscape.com.
| CYP3A4 Inhibitor Type | Example Drugs | Effect on Ranolazine Plasma Levels | Clinical Recommendation |
|---|---|---|---|
| Potent | Ketoconazole, Itraconazole, Clarithromycin, HIV Protease Inhibitors, Grapefruit Juice, Voriconazole, Posaconazole, Telithromycin, Nefazodone, Nelfinavir | Significant increase (e.g., ketoconazole increases AUC by 3.0-3.9 fold) rwandafda.gov.rweuropa.euahajournals.orgeuropa.eu | Contraindicated medcentral.comnih.govrwandafda.gov.rwnih.goveuropa.euwikipedia.orgahajournals.orgmedscape.comahajournals.orgahajournals.orgmedscape.com |
| Moderate | Diltiazem, Verapamil, Erythromycin, Fluconazole | Increases ranolazine plasma levels by 50% to 130% (diltiazem) or approximately 2-fold (verapamil) medcentral.comnih.govrwandafda.gov.rwnih.goveuropa.euwikipedia.orgahajournals.orgtga.gov.auopenaccessjournals.com | Ranolazine dosage should not exceed 500 mg twice daily medcentral.comnih.govrwandafda.gov.rwmedscape.comopenaccessjournals.com |
Conversely, potent CYP3A4 inducers can drastically decrease ranolazine plasma levels, leading to a lack of efficacy, and their co-administration is also contraindicated medcentral.comnih.govnih.goveuropa.eumedscape.comeuropa.eu. For instance, rifampicin (B610482) (a potent CYP3A4 inducer) can decrease ranolazine steady-state concentrations by approximately 95% rwandafda.gov.rweuropa.eutga.gov.au. Other CYP3A4 inducers include carbamazepine, phenytoin, phenobarbital, rifabutin, rifapentine, and St. John's Wort medcentral.comnih.govnih.goveuropa.euwikipedia.orgmedscape.comeuropa.eu.
Influence of Ranolazine dihydrochloride on CYP3A4 Substrates
Ranolazine is a weak or mild inhibitor of CYP3A4 medcentral.comrwandafda.gov.rwnih.goveuropa.euahajournals.orgmedscape.comdrugbank.comresearchgate.net. When ranolazine is co-administered with CYP3A4 substrates, it can increase their plasma concentrations medcentral.comrwandafda.gov.rweuropa.eu. This is particularly relevant for sensitive CYP3A4 substrates or those with a narrow therapeutic index medcentral.comeuropa.eu.
| CYP3A4 Substrate | Effect of Ranolazine on Substrate Levels | Research Findings | Clinical Implication |
|---|---|---|---|
| Simvastatin (B1681759) | Increased plasma concentrations (lactone and acid by about 2-fold) medcentral.comrwandafda.gov.rwnih.goveuropa.euahajournals.orgopenaccessjournals.comresearchgate.net | Ranolazine 1000 mg twice daily increased simvastatin lactone and acid by approximately 2-fold rwandafda.gov.rweuropa.eu. | Simvastatin dosage should not exceed 20 mg daily medcentral.comrwandafda.gov.rweuropa.eu. Cases of rhabdomyolysis have been observed europa.euresearchgate.net. |
| Lovastatin | Increased plasma concentrations medcentral.comeuropa.eu | (Similar to simvastatin, as a sensitive CYP3A substrate) medcentral.comeuropa.eu | Dosage adjustment may be required medcentral.comeuropa.eu. |
| Cyclosporine | Increased plasma concentrations medcentral.comeuropa.eu | Potential pharmacokinetic interaction (increased cyclosporine concentrations) medcentral.com. | Dosage adjustment of cyclosporine may be required medcentral.comeuropa.eu. |
| Tacrolimus (B1663567) | Significantly increased serum concentrations (up to 70% decrease in tacrolimus dose needed) europa.euresearchgate.net | Case reports show ranolazine can significantly increase tacrolimus levels researchgate.net. | Clinicians should be aware of this potential interaction researchgate.net. |
| Sirolimus | Significantly elevated blood levels (more than tripled) europa.euresearchgate.net | Ranolazine inhibition of P-gp and CYP3A4 contributed to significant elevation researchgate.net. | Dosage reduction of sirolimus may be required europa.euresearchgate.net. |
| Everolimus (B549166) | Increased plasma concentrations europa.eumedscape.com | Ranolazine will increase the level or effect of everolimus by P-glycoprotein (MDR1) efflux transporter medscape.com. | Contraindicated or require dose adjustment europa.eumedscape.com. |
| Atorvastatin (B1662188) | Increased Cmax and AUC (mean exposure increased by 40%) rwandafda.gov.rweuropa.eudrugbank.com | Ranolazine 1000 mg twice daily increased Cmax and AUC of atorvastatin 80 mg daily rwandafda.gov.rweuropa.eu. | Dosage adjustment may be required europa.eu. |
Impact of Ranolazine dihydrochloride on CYP2D6 Substrates
Ranolazine is a moderate inhibitor of CYP2D6 medcentral.comnih.govrwandafda.gov.rweuropa.euwikipedia.orgmedscape.com. This inhibition can lead to increased exposure to drugs primarily metabolized by CYP2D6 medcentral.comeuropa.euwikipedia.org.
| CYP2D6 Substrate Category | Example Drugs | Effect of Ranolazine | Clinical Recommendation |
|---|---|---|---|
| Psychotherapeutic Agents | Antipsychotics, Tricyclic Antidepressants (e.g., Amitriptyline, Atomoxetine) medcentral.comwikipedia.orgdrugbank.com | Increased exposure to drugs mainly metabolized by CYP2D6 medcentral.comwikipedia.org. The metabolism of Amitriptyline and Atomoxetine can be decreased drugbank.com. | Dosage reduction of CYP2D6 metabolized drugs may be required medcentral.comwikipedia.org. However, no dose adjustment of ranolazine is required with concomitant use of paroxetine (B1678475) or other CYP2D6 inhibitors medcentral.comrwandafda.gov.rweuropa.eu. |
| Metoprolol (B1676517) | Metoprolol tga.gov.au | Mean 82% increase in AUC0-∞ tga.gov.au. | Dosage adjustment of metoprolol may be required. |
| Eliglustat (B216) | Eliglustat medscape.com | Ranolazine increases levels of eliglustat medscape.com. | Contraindicated or dose reduction needed if strong or moderate CYP2D6 inhibitors are co-administered with strong or moderate CYP3A inhibitors medscape.com. |
Ranolazine does not appear to inhibit CYP isoenzymes 1A2, 2C8, 2C9, or 2E1, making it unlikely to alter the pharmacokinetics of drugs metabolized by these isoenzymes medcentral.com.
P-glycoprotein Transporter-Mediated Interactions
Ranolazine is both a substrate and a moderate to potent inhibitor of the P-glycoprotein (P-gp) efflux transporter medcentral.comnih.govnih.goveuropa.euncats.iohmdb.camedscape.com. This dual role means that drugs affecting P-gp can alter ranolazine absorption, and ranolazine can, in turn, affect the concentrations of other P-gp substrates medcentral.comnih.govnih.goveuropa.eu.
| Interacting Drug | Interaction Mechanism | Effect on Ranolazine or Co-administered Drug | Clinical Implications |
|---|---|---|---|
| P-gp Inhibitors (e.g., Cyclosporine, Verapamil) medcentral.comnih.govnih.govrwandafda.gov.rwkarger.comnih.goveuropa.euahajournals.org | Inhibition of P-gp efflux medcentral.comnih.govnih.goveuropa.euahajournals.org | Increased absorption and plasma concentrations of ranolazine medcentral.comnih.govnih.govrwandafda.gov.rwkarger.comnih.goveuropa.euahajournals.org. Verapamil (≥360 mg daily) increases ranolazine steady-state concentrations by 2.2-fold karger.comeuropa.euahajournals.orgtga.gov.au. | Careful dose titration of ranolazine is recommended nih.govrwandafda.gov.rweuropa.eu. Down-titration of ranolazine may be required europa.eu. |
| P-gp Substrates (e.g., Digoxin (B3395198), Tacrolimus, Sirolimus, Everolimus) medcentral.comrwandafda.gov.rwnih.govkarger.comeuropa.euahajournals.orgmedscape.comopenaccessjournals.comresearchgate.net | Ranolazine inhibits P-gp medcentral.comnih.govnih.goveuropa.euncats.iohmdb.camedscape.com | Increases plasma concentrations of co-administered P-gp substrates. Digoxin concentrations are increased by 1.4- to 1.6-fold (trough) and up to ~2-fold (peak) rwandafda.gov.rwnih.govkarger.comahajournals.orgtga.gov.auopenaccessjournals.com. Tacrolimus and sirolimus levels can be significantly elevated researchgate.net. Everolimus levels can be increased medscape.com. | Dosage adjustment of the co-administered P-gp substrate may be required medcentral.comnih.goveuropa.euopenaccessjournals.comresearchgate.net. Limit the dose of everolimus by P-gp efflux transporter medscape.com. |
Pharmacodynamic Interaction Profiles in Co-administration Scenarios (e.g., with Antiepileptic Agents)
While the primary focus of ranolazine is its antianginal effect, its influence on ion channels can lead to pharmacodynamic interactions, particularly concerning QTc prolongation and interactions with certain nervous system depressants.
Ranolazine prolongs the QTc interval in a dose-dependent manner by blocking the IKr, the rapid portion of the delayed rectifier potassium current medcentral.comnih.govnih.govrwandafda.gov.rwnih.goveuropa.euwikipedia.orgeuropa.euahajournals.orgdrugbank.com. Therefore, co-administration with other drugs known to prolong the QT interval should be avoided nih.govnih.govmedscape.comeuropa.euahajournals.orgmedscape.com. This includes Class Ia (e.g., quinidine) or Class III (e.g., dofetilide (B1670870), sotalol, amiodarone) antiarrhythmic agents, and certain antipsychotic agents (e.g., thioridazine, ziprasidone, asenapine) nih.govnih.govahajournals.orgdrugbank.com. Fexinidazole and macimorelin (B1675889) are also noted to increase QTc interval when co-administered with ranolazine medscape.com.
Regarding antiepileptic agents, while ranolazine itself is not an antiepileptic, strong CYP3A4 inducers, many of which are antiepileptic drugs (e.g., carbamazepine, phenytoin, phenobarbital), are contraindicated with ranolazine due to their significant reduction of ranolazine plasma levels medcentral.comnih.govnih.goveuropa.euwikipedia.orgmedscape.comeuropa.eu. This is a pharmacokinetic interaction with pharmacodynamic consequences, as the antianginal efficacy of ranolazine would be diminished.
Ranolazine has been observed to increase plasma concentrations of metformin (B114582) when co-administered, a drug often used in type 2 diabetes and sometimes with antiepileptic agents in patients with comorbidities nih.govnih.govresearchgate.net. A study showed that co-administration of ranolazine 1000 mg twice daily with metformin 1000 mg twice daily increased metformin plasma concentrations nih.govnih.gov. Patients on ranolazine 1000 mg twice daily should not exceed a total daily metformin dose of 1700 mg, and blood glucose should be closely monitored nih.govnih.gov.
Although ranolazine is metabolized by CYP2D6, the manufacturer states that dosage adjustment of ranolazine is not required with concomitant use of paroxetine or other inhibitors of CYP2D6 medcentral.comrwandafda.gov.rweuropa.eu. However, dosage reduction of drugs metabolized by CYP2D6 may be required when co-administered with ranolazine, especially for psychotherapeutic agents like tricyclic antidepressants and some antipsychotics medcentral.comwikipedia.org.
Future Research Trajectories and Unexplored Avenues for Ranolazine Dihydrochloride
Discovery of Novel Molecular Targets and Signaling Pathways
While ranolazine (B828) dihydrochloride's primary mechanism involves the inhibition of the late sodium current (I NaL), contributing to reduced intracellular sodium and calcium overload, ongoing research aims to identify other molecular targets and signaling pathways through which it exerts its diverse effects smw.chnih.gov. Studies indicate that ranolazine dihydrochloride (B599025) also impacts potassium ion channels, such as the rapid delayed rectifier potassium current (I Kr) and various two-pore-domain potassium (K2P) channels, including TASK-1, TASK-2, TALK-1, and TALK-2 wikipedia.orgdrugbank.comnih.govfrontiersin.org. Further investigation into its interactions with these and other ion channels, as well as downstream signaling cascades, could uncover novel therapeutic opportunities. For instance, its observed anti-inflammatory and anti-oxidative properties suggest engagement with relevant cellular pathways beyond direct ion channel modulation mdpi.com. The potential for ranolazine dihydrochloride to influence metabolic pathways beyond glucose oxidation also warrants deeper exploration nih.govnih.govresearchgate.net.
Investigation of Ranolazine dihydrochloride in Emerging Disease Pathologies
The therapeutic potential of ranolazine dihydrochloride extends beyond chronic angina, with emerging evidence suggesting its utility in various other cardiovascular and non-cardiovascular conditions nih.govnih.gov. Future research is actively exploring its role in:
Arrhythmias: Beyond its known antianginal effects, ranolazine dihydrochloride exhibits antiarrhythmic properties, particularly in atrial fibrillation (AF) and ventricular arrhythmias, through its effects on sodium and potassium currents nih.govnih.govijpras.commdpi.com. Further studies are needed to solidify its role as an antiarrhythmic agent, especially in combination therapies ijpras.com.
Hypertrophic Cardiomyopathy (HCM): Ranolazine dihydrochloride is being evaluated for its effects on improving diastolic function and alleviating electrophysiological abnormalities in HCM patients, with computational models suggesting its efficacy in reducing ventricular tachycardia episodes nih.govfrontiersin.orgnih.gov.
Heart Failure (HF) with Preserved Ejection Fraction (HFpEF): Given its ability to improve diastolic function and reduce intracellular calcium overload, ranolazine dihydrochloride is a candidate for treating HFpEF, where diastolic dysfunction is a key pathology smw.chnih.govnih.gov.
Pulmonary Arterial Hypertension (PAH): Research suggests ranolazine dihydrochloride may have anti-arrhythmic and anti-inflammatory effects in the right heart, leading to investigations into its potential role in PAH by improving hemodynamics and alleviating cardiac remodeling nih.govnih.gov.
Metabolic Disorders: Ranolazine dihydrochloride has shown anti-hyperglycemic effects, including a reduction in HbA1c levels in diabetic patients, prompting further research into its mechanisms of action in glycemic control and insulin (B600854) sensitivity nih.govmdpi.comnih.govnih.govmdpi.comvt.edu.
Neurological Conditions: Pilot studies indicate potential benefits in neurological conditions associated with myotonia and its ability to reduce brain inflammation in models of type 2 diabetes, suggesting neuroprotective effects mdpi.comnih.govnih.gov. The modulation of persistent sodium currents in neurons by ranolazine dihydrochloride opens avenues for treating familial neurological disorders linked to specific sodium channel mutations nih.govmdpi.com.
Chemotherapy-Induced Cardiotoxicity: Ranolazine dihydrochloride is being evaluated for its potential in preventing cardiotoxicity induced by chemotherapy nih.gov.
Development of Advanced Experimental Models for Mechanistic Elucidation
To fully unravel the complex mechanisms of ranolazine dihydrochloride, the development and refinement of advanced experimental models are crucial. This includes:
Disease-Specific in vitro and in vivo Models: Creating more precise animal models that faithfully mimic the specific pathologies (e.g., different types of heart failure, specific arrythmias, or neurodegenerative conditions) where ranolazine dihydrochloride shows promise will allow for a more accurate assessment of its effects nih.govfrontiersin.orgnih.gov.
Human-Derived Cellular Models: Utilizing induced pluripotent stem cell (iPSC)-derived cardiomyocytes and neurons from patients with specific genetic mutations or disease phenotypes can provide a more physiologically relevant platform to study ranolazine dihydrochloride's action and patient-specific responses frontiersin.org.
Multi-Organ-on-a-Chip Systems: Advanced microphysiological systems that integrate multiple organ components could offer a sophisticated platform to investigate systemic effects and potential off-target interactions of ranolazine dihydrochloride in a more holistic manner uogqueensmcf.com.
Electromechanical Coupling Models: Developing and using sophisticated electromechanical models of cardiomyocytes and heart tissue, as demonstrated in studies of hypertrophic cardiomyopathy, can provide detailed insights into how ranolazine dihydrochloride influences not only electrical activity but also mechanical function nih.gov.
Exploration of Structure-Activity Relationships for Targeted Analog Development
Understanding the precise structure-activity relationships (SAR) of ranolazine dihydrochloride is essential for developing novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles uogqueensmcf.comahajournals.org. Future research will focus on:
Identification of Key Pharmacophores: Pinpointing the specific chemical groups within ranolazine dihydrochloride responsible for its inhibitory effects on various ion channels (e.g., I NaL, I Kr, K2P channels) and other proposed targets.
Rational Design of Analogs: Synthesizing and testing new compounds based on the elucidated SAR to enhance desired therapeutic effects (e.g., greater selectivity for I NaL in specific pathological states) while minimizing potential off-target effects.
Modulation of Pharmacokinetic Properties: Designing analogs with improved bioavailability, longer half-lives, or reduced drug-drug interaction potential, particularly concerning cytochrome P450 enzymes like CYP3A and CYP2D6, which extensively metabolize ranolazine dihydrochloride drugbank.comvt.edumims.com.
Understanding Potential Mechanisms of Therapeutic Resistance
As ranolazine dihydrochloride's use expands, investigating potential mechanisms of therapeutic resistance or suboptimal response is crucial. This area of research will explore:
Genetic Polymorphisms: Identifying genetic variations in ion channels or metabolic enzymes (e.g., CYP2D6 polymorphisms, which can affect ranolazine dihydrochloride exposure) that might influence an individual's response to the drug mims.com.
Adaptive Cellular Mechanisms: Studying how diseased cells or tissues might adapt to chronic ranolazine dihydrochloride exposure, potentially leading to altered expression or function of its target proteins or compensatory pathways.
Interplay with Comorbidities: Investigating how concurrent disease states or concomitant medications might impact ranolazine dihydrochloride's effectiveness and contribute to variability in therapeutic outcomes.
Integration of Computational Modeling with Experimental Research
The integration of computational modeling with experimental research offers a powerful approach to accelerate the understanding and development of ranolazine dihydrochloride. This includes:
Predictive Pharmacology Models: Utilizing in silico methods, such as molecular docking and dynamics simulations, to predict ranolazine dihydrochloride's binding to various targets and identify potential off-target interactions frontiersin.org.
Systems Biology Approaches: Developing comprehensive computational models of cardiac and neuronal cellular electrophysiology and calcium handling to simulate the effects of ranolazine dihydrochloride under diverse physiological and pathological conditions frontiersin.orgnih.gov. These models can simulate action potential duration, calcium dynamics, and arrhythmia susceptibility, guiding experimental design and interpreting complex biological data frontiersin.orgnih.gov.
Machine Learning and AI: Employing machine learning algorithms to analyze large datasets from preclinical and clinical studies, identifying patterns and biomarkers that predict patient response, therapeutic resistance, or novel indications for ranolazine dihydrochloride .
Personalized Medicine Models: Developing computational models that can predict optimal ranolazine dihydrochloride dosages and therapeutic strategies for individual patients based on their unique genetic makeup and disease characteristics nih.gov.
These future research trajectories aim to unlock the full therapeutic potential of ranolazine dihydrochloride, moving it beyond its current indications and establishing its role in a broader spectrum of medical conditions.
Q & A
Q. What are the primary molecular targets of ranolazine dihydrochloride, and how are they experimentally validated?
Ranolazine dihydrochloride primarily inhibits the late phase of the inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr), with IC50 values of 6 µM and 12 µM, respectively . These targets are validated using electrophysiological assays (e.g., patch-clamp studies) and Langendorff-perfused heart models to assess ion channel activity and metabolic effects . Computational docking studies, such as Rosetta atomistic modeling, can further predict binding affinities to sodium and calcium channels .
Q. What experimental models are suitable for studying ranolazine's anti-ischemic effects?
- In vitro : Isolated working heart models (e.g., Langendorff preparations) under varying perfusion conditions (e.g., low calcium, high fatty acid) to measure glucose oxidation and ATP production .
- In vivo : Rodent models of induced ischemia-reperfusion injury to assess functional recovery and metabolic shifts .
- Cell-based : A549 cells treated pre- and post-viral infection to evaluate anti-influenza activity via EC50 calculations (e.g., 157.1 µg/ml vs. 208 µg/ml post-infection) .
Q. How should ranolazine dihydrochloride be prepared and stored to ensure stability in laboratory settings?
- Stock solutions : Prepare in water or DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤2 years. Deuterated forms (e.g., Ranolazine-d8) require inert atmospheres to prevent isotopic exchange .
- Handling : Use protective equipment (gloves, goggles) and fume hoods, as degradation products may pose hazards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for ranolazine's ion channel effects?
- Standardize assays : Use consistent cell lines (e.g., HEK293 expressing hERG channels for IKr) and buffer conditions (pH, temperature).
- Cross-validate methods : Compare patch-clamp data with fluorescence-based assays (e.g., FLIPR for calcium flux) .
- Meta-analysis : Pool data from studies using identical protocols, adjusting for variables like ranolazine batch purity (>98% recommended) .
Q. What computational strategies optimize ranolazine's binding affinity for novel targets (e.g., viral proteins)?
- Hotspot identification : Use Rosetta or Schrödinger Suite to map interaction sites on targets like SARS-CoV-2 spike protein .
- In silico evolution : Design focused libraries via phage display-inspired algorithms to enhance binding kinetics .
- Molecular dynamics (MD) : Simulate ranolazine-membrane transporter interactions (e.g., fatty acid oxidation enzymes) to predict off-target effects .
Q. How do experimental designs account for ranolazine's dual metabolic and ion channel modulation in cardiac studies?
- Dose stratification : Test sub-therapeutic (1–10 µM) vs. therapeutic (≥20 µM) concentrations to isolate metabolic (glucose oxidation) vs. electrophysiological effects .
- Temporal controls : In ischemia-reperfusion models, administer ranolazine during ischemia vs. reperfusion to clarify mechanism timing .
- Multi-omics integration : Pair transcriptomics (e.g., HIF-1α pathways) with metabolomics (e.g., lactate/ATP ratios) to map systemic responses .
Q. What methodologies address ranolazine's stability challenges in long-term cell culture studies?
- Degradation monitoring : Use HPLC-MS to quantify ranolazine and impurities (e.g., Related Compound B) over time .
- Matrix supplementation : Add antioxidants (e.g., ascorbate) to cell media to mitigate oxidative degradation .
- Cryopreservation : Store treated cells in liquid nitrogen with cryoprotectants (e.g., DMSO) for delayed analysis .
Methodological Best Practices
- Contradiction analysis : For conflicting data (e.g., antidiabetic vs. cardiotoxic effects), use factorial experimental designs to isolate variables like dosage and model species .
- Safety protocols : Adhere to OSHA standards for carcinogen handling (e.g., PPE, locked storage) and dispose of waste via certified facilities .
- Resource validation : Source ranolazine from suppliers with ≥98% purity certificates and avoid non-validated vendors (e.g., benchchem.com ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
